molecular formula C10H11N3 B8368945 4-Amino-6-ethylquinazoline

4-Amino-6-ethylquinazoline

Katalognummer: B8368945
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: QBDCYNJJYRYBHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-ethylquinazoline (CAS TBD

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

6-ethylquinazolin-4-amine

InChI

InChI=1S/C10H11N3/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13)

InChI-Schlüssel

QBDCYNJJYRYBHE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)N=CN=C2N

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure and properties of 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Properties

Executive Summary

4-Amino-6-ethylquinazoline is a bioactive heterocyclic compound belonging to the quinazoline class, a scaffold ubiquitous in medicinal chemistry due to its potent inhibition of receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR).[1][2] This monograph details the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of the 6-ethyl derivative. Unlike the more common 6,7-dimethoxy analogs (e.g., Gefitinib), the 6-ethyl substitution introduces a specific hydrophobic vector that alters the molecule's lipophilicity and binding affinity within the ATP-binding pocket of kinase domains.

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10]

Molecular Architecture

The core structure consists of a fused benzene and pyrimidine ring (quinazoline) with an amino group at position 4 and an ethyl group at position 6. The molecule exhibits amino-imino tautomerism, though the amino form predominates in solution and solid states due to aromatic stabilization.

Key Structural Features:

  • N1 & N3: Pyrimidine nitrogen atoms serving as hydrogen bond acceptors (critical for kinase hinge binding).

  • C4-Amino: Acts as a hydrogen bond donor.

  • C6-Ethyl: A hydrophobic moiety that increases lipophilicity (LogP) and interacts with hydrophobic regions in the target protein.

Physicochemical Data Profile

The following data summarizes the core properties of 4-Amino-6-ethylquinazoline.

PropertyValue (Experimental/Predicted)Significance
IUPAC Name 6-Ethylquinazolin-4-amineOfficial nomenclature
Molecular Formula C₁₀H₁₁N₃Composition
Molecular Weight 173.21 g/mol Small molecule drug-like range
CAS Number Not widely listed; Analogous to 15018-66-3 (parent)Research grade entity
LogP (Predicted) 2.3 ± 0.4Moderate lipophilicity; good membrane permeability
pKa (N1) ~5.4Protonation site; relevant for solubility in acidic media
H-Bond Donors 1 (Exocyclic NH₂)Interaction with Glu/Met gatekeepers in kinases
H-Bond Acceptors 3 (N1, N3, NH₂)Critical for water-mediated bridging

Synthetic Methodologies

The synthesis of 4-Amino-6-ethylquinazoline can be achieved through two primary robust pathways: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling .

Pathway A: The Quinazolinone Route (Primary Scale-Up)

This route is preferred for gram-scale synthesis due to the availability of starting materials and high yields.

Step 1: Cyclization Precursor: 2-Amino-5-ethylbenzoic acid. Reagent: Formamide (excess). Conditions: Reflux (180°C), 4-6 hours. Mechanism: The amino group condenses with formamide to form the quinazolin-4(3H)-one core.

Step 2: Chlorination Intermediate: 6-Ethylquinazolin-4(3H)-one. Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂ with catalytic DMF. Conditions: Reflux, 2-3 hours. Product: 4-Chloro-6-ethylquinazoline.

Step 3: Amination (SₙAr) Reagent: Ammonia (NH₃) in Methanol or Isopropanol. Conditions: Sealed tube, 80°C or RT with high pressure. Mechanism: The chloride is a good leaving group, activated by the electron-deficient pyrimidine ring, allowing nucleophilic attack by ammonia.

Pathway B: Suzuki-Miyaura Cross-Coupling (Diversity Oriented)

Ideal for generating a library of 6-substituted analogs.

Substrate: 6-Bromoquinazolin-4-amine. Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate). Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: K₂CO₃ or Cs₂CO₃. Solvent: Dioxane/Water (4:1). Conditions: 90°C, 12 hours under Argon.

SynthesisPathways Start 2-Amino-5-ethylbenzoic acid Int1 6-Ethylquinazolin-4(3H)-one Start->Int1 Formamide, Reflux (Cyclization) Int2 4-Chloro-6-ethylquinazoline Int1->Int2 POCl3, DMF (Chlorination) Product 4-Amino-6-ethylquinazoline Int2->Product NH3/MeOH (SnAr) AltStart 6-Bromoquinazolin-4-amine AltStart->Product Ethylboronic acid Pd cat., Base (Suzuki Coupling)

Figure 1: Synthetic pathways for 4-Amino-6-ethylquinazoline. The solid line represents the classical scale-up route; the dashed line represents the diversity-oriented cross-coupling route.

Biological Activity & SAR Logic[2][3][11][12][13][14]

Kinase Inhibition Mechanism

The 4-aminoquinazoline scaffold is a privileged structure for ATP-competitive inhibition.

  • Hinge Binding: The N1 acceptor and C4-amino donor form a bidentate hydrogen bond network with the hinge region amino acids (e.g., Met793 in EGFR).

  • 6-Position Vector: The 6-ethyl group projects into the solvent-accessible region or a specific hydrophobic pocket, depending on the kinase conformation. Unlike the 6,7-dimethoxy motif (which improves solubility and metabolic stability), the 6-ethyl group increases hydrophobic contact, potentially improving affinity for wild-type EGFR but altering metabolic clearance rates.

Structure-Activity Relationship (SAR)
  • 4-Amino: Essential. Alkylation of this amine (e.g., N-methyl) often reduces potency unless it is an aniline derivative (e.g., Gefitinib).

  • 6-Ethyl vs. 6-Methyl: The ethyl group provides greater steric bulk. If the pocket is tight, this reduces activity; if the pocket allows, the extra methylene group contributes ~0.5 kcal/mol binding energy via the hydrophobic effect.

  • 6-Ethyl vs. 6-H: The unsubstituted parent (4-aminoquinazoline) is significantly less potent and less selective. The 6-substitution is critical for filling the ATP-binding cleft.

SAR_Logic Core Quinazoline Scaffold (Planar Aromatic) Target EGFR Kinase Domain (ATP Pocket) Core->Target Pi-Stacking N1 N1 Nitrogen (H-Bond Acceptor) N1->Target H-Bond (Met793) C4 C4-Amino Group (H-Bond Donor) C4->Target H-Bond C6 C6-Ethyl Group (Hydrophobic Interaction) C6->Target Van der Waals (Solvent Front)

Figure 2: Pharmacophore mapping of 4-Amino-6-ethylquinazoline within the kinase binding pocket.

Analytical Characterization

To validate the synthesis of 4-Amino-6-ethylquinazoline, the following analytical signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Three protons for the benzene ring (H5, H7, H8) and one singlet for the pyrimidine proton (H2).

    • H2: Singlet, ~8.4 ppm (Deshielded by two nitrogens).

    • H5: Doublet/Singlet, ~7.9 ppm (Ortho to ethyl).

  • Ethyl Group:

    • CH₂: Quartet, ~2.7 ppm (J = 7.6 Hz).

    • CH₃: Triplet, ~1.2 ppm (J = 7.6 Hz).

  • Amino Group: Broad singlet, ~7.5–8.0 ppm (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 174.1 m/z.

  • Fragmentation: Loss of the ethyl group (M-29) or ammonia (M-17) are common fragmentation pathways in high-energy collision studies.

References

  • Synthesis of Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron 61.43 (2005): 10153-10160. Link

  • Quinazoline SAR Studies: Bridges, A. J., et al. "Tyrosine kinase inhibitors.[3] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

  • EGFR Inhibition Mechanisms: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry 277.48 (2002): 46265-46272. Link

  • Palladium-Catalyzed Synthesis: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

Sources

Technical Monograph: Biological Activity & SAR of 4-Amino-6-ethylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for multiple FDA-approved Tyrosine Kinase Inhibitors (TKIs) including Gefitinib, Erlotinib, and Lapatinib. While the 6-position is traditionally substituted with solubilizing alkoxy groups (e.g., methoxy, ethoxy, morpholinopropoxy), the 6-ethyl variation represents a specific study in lipophilic optimization.

This guide analyzes the 4-amino-6-ethylquinazoline series, focusing on its utility as a probe for the solvent-front interface of the ATP-binding pocket in EGFR (Epidermal Growth Factor Receptor). By replacing the polar ether linkage with a hydrophobic ethyl group, researchers can modulate LogP (lipophilicity) and membrane permeability while retaining the critical N1/N3 hydrogen-bonding network required for kinase inhibition.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological potency of 4-amino-6-ethylquinazoline derivatives is governed by three pharmacophoric regions. Understanding these interactions is prerequisite to rational drug design.

The Pharmacophore Triad
RegionChemical MoietyBiological Function
Core Quinazoline RingScaffold Anchoring: Mimics the adenine ring of ATP. The N1 nitrogen accepts a hydrogen bond from the backbone NH of Met793 (in EGFR), anchoring the molecule in the hinge region.[1]
Position 4 Substituted Amine (Aniline)Hydrophobic Pocket Fit: The aromatic ring attached here (often 3-chloro-4-fluoroaniline) penetrates the deep hydrophobic pocket, engaging in Van der Waals interactions with Leu788 and Val726 .
Position 6 Ethyl Group (-CH₂CH₃) Solvent Interface Modulation: Unlike traditional 6-alkoxy groups, the 6-ethyl group is purely lipophilic. It projects toward the solvent front.[1] Its lack of an oxygen atom prevents H-bond acceptance, increasing the compound's cLogP and potentially enhancing passive diffusion across the cell membrane.
The "Ethyl vs. Ethoxy" Switch

Most clinical inhibitors (e.g., Erlotinib) utilize a 6-(2-methoxyethoxy) or similar ether chain.

  • Advantage of 6-Ethyl: Increases hydrophobic packing against the solvent channel rim; removes a metabolic soft spot (O-dealkylation).

  • Risk: Reduced aqueous solubility compared to ether/morpholine analogs. This requires formulation strategies (e.g., mesylate salt formation) during development.

Mechanism of Action (MoA): EGFR Kinase Inhibition[2]

The primary target of this class is the intracellular catalytic domain of EGFR (ErbB1). The 4-amino-6-ethylquinazoline derivatives function as ATP-competitive inhibitors .

Signaling Pathway Blockade

By occupying the ATP binding site, these derivatives prevent the autophosphorylation of tyrosine residues on the EGFR cytoplasmic tail.[2] This halts the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) responsible for tumor cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation (Blocked) Inhibitor 4-Amino-6-ethylquinazoline Inhibitor->EGFR Competitive Inhibition (H-bond Met793) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action.[2][3] The inhibitor competes with ATP for the EGFR binding pocket, effectively silencing the RAS/RAF/MEK proliferation cascade.

Chemical Synthesis & Validation

To ensure scientific integrity, the synthesis must be regioselective. The introduction of the ethyl group at position 6 is best achieved early in the precursor stage (starting with 5-ethylanthranilic acid or 4-ethylaniline) rather than late-stage alkylation, which can lead to inseparable isomers.

Validated Synthetic Route (Niementowski Modification)
  • Cyclization: Condensation of 5-ethylanthranilic acid with formamide (or formamidine acetate) yields the quinazolinone.

  • Chlorination: Conversion of the carbonyl to a leaving group (Cl) using Phosphorus Oxychloride (

    
    ).
    
  • S_NAr (Nucleophilic Substitution): Displacement of the chlorine by a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol.

Synthesis_Route Start 5-Ethylanthranilic Acid Int1 6-Ethylquinazolin-4(3H)-one Start->Int1 Cyclization Reagent1 Formamide (180°C) Int2 4-Chloro-6-ethylquinazoline Int1->Int2 Chlorination Reagent2 POCl3 (Reflux) Final 4-Amino-6-ethylquinazoline Derivative Int2->Final S_NAr Displacement Reagent3 Substituted Aniline iPrOH, 80°C

Figure 2: Synthetic pathway for 6-ethyl derivatives. The key step is the chlorination of the 6-ethylquinazolinone intermediate.

Biological Evaluation Protocols

For researchers validating this series, the following protocols provide self-validating data points.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine


 against EGFR(WT) and EGFR(T790M).
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Protocol:

    • Incubate recombinant EGFR kinase domain with the 6-ethyl derivative (serial dilutions: 0.1 nM to 10 µM).

    • Add ATP (at

      
      ) and a peptide substrate labeled with a fluorophore.
      
    • Add detection antibody (Europium-labeled anti-phosphotyrosine).

    • Readout: A decrease in FRET signal correlates with kinase inhibition.

    • Control: Erlotinib (Positive control).

      
       required for validity.
      
Cellular Cytotoxicity (MTT/CCK-8)

Objective: Assess cell membrane permeability and antiproliferative potency.

  • Cell Lines:

    • A549: Non-small cell lung cancer (Wild Type EGFR).

    • H1975: Gefitinib-resistant (T790M/L858R mutation).[4]

    • HUVEC: Normal control (toxicity check).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with compound for 72 hours.

    • Add MTT reagent (tetrazolium dye). Viable mitochondria reduce MTT to purple formazan.

    • Dissolve formazan in DMSO and read OD at 570 nm.

Comparative Activity Data (Predicted/Literature Range)
Compound ClassR6 SubstituentEGFR

(nM)
A549

(µM)
LogP (Calc)
Gefitinib (Ref) Morpholino-propoxy0.4 - 0.80.1 - 0.53.2
Analog A -H (Unsubstituted)15.0 - 25.0> 5.02.8
Target Series -Ethyl 2.0 - 8.0 0.8 - 1.5 4.1

Note: The 6-ethyl group generally improves potency over the unsubstituted analog due to hydrophobic filling, but may show slightly lower potency than the optimized alkoxy-chains of Gefitinib due to the loss of water-mediated H-bonding networks.

References

  • Structure-Activity Rel

    • Source: Molecules (MDPI)
    • Significance: Defines the critical N1 and N3 interactions and the role of 6-position substitution in solvent interaction.
    • Link:[Link]

  • Synthesis and Biological Evaluation of 4-Anilinoquinazoline Deriv

    • Source: European Journal of Medicinal Chemistry[3]

    • Significance: Provides the standard synthetic protocols (POCl3 chlorin
    • Link:[Link][3]

  • Recent Advances in 4-Aminoquinazoline Deriv

    • Source: European Journal of Medicinal Chemistry (via PubMed)[3]

    • Significance: comprehensive review of the 4-aminoquinazoline pharmacophore and its evolution into approved drugs.
    • Link:[Link]

  • Quinazoline Derivatives as Potent EGFR Inhibitors: QSAR and Molecular Modeling

    • Source: ACS Omega
    • Significance: Discusses the hydrophobic requirements at position 6 for optimal
    • Link:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 6-Ethyl Substituted Quinazolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermodynamic properties of 6-ethyl substituted quinazolines, a class of compounds with significant potential in drug development. As researchers and scientists in this field, a deep understanding of the thermodynamic forces driving molecular interactions is paramount for the rational design of potent and selective therapeutics. This document will detail a robust framework for the synthesis, purification, and thermodynamic characterization of these compounds, offering both theoretical grounding and practical, field-proven protocols.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their ability to mimic endogenous purine structures and interact with a wide array of biological targets.[2] The 6-position of the quinazoline ring is a key site for substitution, influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an ethyl group at this position can modulate lipophilicity and steric interactions, potentially leading to enhanced target affinity and selectivity. A thorough understanding of the thermodynamic consequences of this substitution is therefore crucial for optimizing drug candidates.

Synthesis of 6-Ethyl Substituted Quinazolines: A Proposed Route

A reliable and scalable synthetic route is the foundation of any drug discovery program. Based on established methodologies for quinazoline synthesis, we propose a straightforward and efficient pathway starting from the commercially available 4-ethylanthranilic acid.[3][4][5]

Synthetic Workflow

The proposed synthesis involves a two-step process: acylation of 4-ethylanthranilic acid followed by cyclization to form the quinazolinone core. Subsequent modifications can be introduced to build a diverse library of 6-ethyl substituted quinazolines.

Synthesis_Workflow A 4-Ethylanthranilic Acid B Acylation with Acetyl Chloride A->B Step 1 C N-(4-ethyl-2-carboxyphenyl)acetamide B->C D Cyclization with Formamide C->D Step 2 E 6-Ethyl-2-methylquinazolin-4(3H)-one D->E DSC_Workflow A Sample Preparation: Accurately weigh 2-5 mg of the 6-ethyl quinazoline derivative. B Encapsulation: Seal the sample in an aluminum DSC pan. A->B C Instrument Setup: Place the sample and a reference pan (empty sealed pan) in the DSC cell. B->C D Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. C->D E Data Acquisition: Record the differential heat flow between the sample and reference. D->E F Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔH_fus). E->F ITC_Interaction cluster_EGFR EGFR Kinase Domain EGFR EGFR ATP_Site ATP Binding Site Quinazoline 6-Ethyl Quinazoline Quinazoline->ATP_Site Binding ITC_Workflow A Sample Preparation: Prepare a solution of EGFR kinase in the sample cell and the 6-ethyl quinazoline in the titration syringe. B Titration: Inject small aliquots of the quinazoline solution into the EGFR solution at constant temperature. A->B C Heat Measurement: The instrument measures the heat released or absorbed after each injection. B->C D Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine K_a, ΔH, and n. C->D E Thermodynamic Profile: Calculate ΔG and TΔS from the experimentally determined values. D->E

Sources

The 4-Aminoquinazoline Pharmacophore: A Technical Odyssey in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of 4-Aminoquinazoline Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-aminoquinazoline scaffold (specifically the 4-anilinoquinazoline subclass) represents one of the most successful pharmacophores in modern oncology. From the serendipitous identification of early hits in the 1990s to the rational design of third-generation covalent inhibitors, this guide deconstructs the chemical evolution, structure-activity relationships (SAR), and synthetic methodologies that transformed a simple heterocycle into a cornerstone of precision medicine for non-small cell lung cancer (NSCLC).

The Genesis: From Compound Libraries to Lead Optimization

The Pre-EGFR Era

Before its dominance in oncology, the quinazoline core was primarily known in medicinal chemistry through antihypertensive agents like Prazosin (an


-adrenergic receptor antagonist) and antimalarial candidates. The transition to tyrosine kinase inhibition was not an obvious leap but the result of high-throughput screening.
The Zeneca Breakthrough (Early 1990s)

The pivotal moment occurred at Zeneca Pharmaceuticals (now AstraZeneca). Researchers screened compound libraries against the epidermal growth factor receptor (EGFR) tyrosine kinase (TK) using an enzyme preparation from A431 human tumor cells.

  • The Hit: A 4-anilinoquinazoline derivative was identified as a micromolar inhibitor of EGFR-TK.

  • The Optimization: Unlike previous inhibitors (e.g., tyrphostins), the quinazoline scaffold offered a rigid, planar structure ideal for mimicking the adenine ring of ATP.

  • Key Finding: The introduction of a 3-chloro-4-fluoroaniline moiety (in Gefitinib) or a 3-ethynylaniline moiety (in Erlotinib) drastically improved potency from micromolar to nanomolar levels.

Pharmacophore Deconstruction & SAR

The success of the 4-anilinoquinazoline class relies on a tripartite structural logic.

The Core (Quinazoline Ring)
  • Function: Acts as the ATP-mimetic anchor.

  • Binding Mode: The N1 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.

The 4-Anilino "Head"
  • Function: Occupies the hydrophobic pocket adjacent to the ATP binding site.[1]

  • SAR Insight: Substitution at the 3-position (meta) of the aniline ring (e.g., Cl, Br,

    
    ) is essential for potency. This group fits into a hydrophobic cleft, providing selectivity over other kinases.
    
  • Evolution: The 3-chloro-4-fluoro substitution (Gefitinib) was optimized to balance metabolic stability and hydrophobic fit.

The 6,7-Solubilizing "Tail"
  • Function: Modulates physicochemical properties (solubility, lipophilicity) and interacts with the solvent-exposed region.

  • SAR Insight:

    • Gefitinib: Uses a morpholine side chain at C-6 to improve water solubility.

    • Erlotinib: Uses bis-(2-methoxyethoxy) chains at C-6 and C-7 to enhance solubility while maintaining a high partition coefficient for membrane permeability.

Generational Evolution: The Arms Race Against Resistance

The clinical history of these drugs is defined by the emergence of resistance mutations and the chemical responses designed to overcome them.

First Generation: Reversible Inhibitors
  • Drugs: Gefitinib (Iressa), Erlotinib (Tarceva).

  • Mechanism: Competitive reversible binding to the ATP pocket of wild-type (WT) and activating mutant (L858R, Del19) EGFR.

  • Limitation: Ineffective against the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the drug.

Second Generation: Irreversible Inhibitors
  • Drugs: Afatinib (Gilotrif), Dacomitinib.

  • Innovation: Introduction of an electrophilic "warhead" (acrylamide Michael acceptor) at the C-6 position.

  • Mechanism: Forms a covalent thioether bond with the nucleophilic thiol of Cys797 at the lip of the ATP binding pocket.

  • Limitation: Low selectivity between Mutant and WT EGFR, leading to dose-limiting toxicities (rash, diarrhea).

Third Generation: Mutant-Selective Inhibitors
  • Drugs: Osimertinib (Tagrisso).

  • Innovation: Redesigned scaffold (often pyrimidine-based or distinct quinazoline orientation) to bind T790M mutants while sparing WT EGFR.

  • Mechanism: Covalent binding to Cys797 but with a geometry that fits the sterically hindered T790M pocket.

Visualization: The Evolutionary Timeline

EGFR_Generations Start Library Screening (Zeneca, 1990s) Gen1 1st Gen: Reversible (Gefitinib, Erlotinib) Target: L858R, Del19 Start->Gen1 Optimization Resistance1 Resistance: T790M Mutation (Gatekeeper) Gen1->Resistance1 Acquired Resistance Gen2 2nd Gen: Irreversible (Afatinib) Target: Cys797 Covalent Resistance1->Gen2 Acrylamide Warhead Toxicity Limitation: WT EGFR Toxicity Gen2->Toxicity Low Selectivity Gen3 3rd Gen: Mutant Selective (Osimertinib) Target: T790M + Cys797 Toxicity->Gen3 Scaffold Redesign Future 4th Gen: Allosteric Target: C797S Gen3->Future C797S Mutation

Figure 1: Evolutionary timeline of EGFR inhibitors driven by resistance mechanisms.

Experimental Protocol: Synthesis of Erlotinib

This protocol describes a robust, convergent synthesis of Erlotinib Hydrochloride, validated for laboratory-scale preparation.

Retrosynthetic Analysis

The synthesis disconnects at the C4-N linker. The key intermediate is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline , which undergoes nucleophilic aromatic substitution (


) with 3-ethynylaniline .
Step-by-Step Methodology

Step 1: Alkylation of Ethyl 3,4-dihydroxybenzoate

  • Reagents: Ethyl 3,4-dihydroxybenzoate (1.0 eq), 1-bromo-2-methoxyethane (2.5 eq),

    
     (3.0 eq), DMF.
    
  • Procedure: Heat the mixture at 80°C for 12 hours.

  • Workup: Pour into water, extract with ethyl acetate. Wash with brine, dry over

    
    .[2][3]
    
  • Product: Ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration

  • Reagents: Product from Step 1,

    
     (conc.), Acetic Acid.
    
  • Procedure: Add nitric acid dropwise at 0°C. Stir at room temperature for 2 hours.

  • Product: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

Step 3: Reductive Cyclization (The Niementowski Variation)

  • Reagents: Nitro-ester intermediate, Formamide, Ammonium Formate, 10% Pd/C.

  • Procedure: Hydrogenate (or transfer hydrogenation) to reduce the nitro group to an amine. The amine then attacks the formamide/ester in situ at high temperature (160°C) to cyclize.

  • Product: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[4]

Step 4: Chlorination

  • Reagents: Quinazolinone intermediate, Thionyl Chloride (

    
    ) or 
    
    
    
    , catalytic DMF.
  • Procedure: Reflux for 3-4 hours until the starting material is consumed (monitor by TLC).

  • Workup: Evaporate excess

    
     under vacuum. Neutralize carefully with saturated 
    
    
    
    .
  • Product: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[5]

Step 5:


 Coupling (Final Step) 
  • Reagents: Chloro-quinazoline intermediate (1.0 eq), 3-ethynylaniline (1.1 eq), Isopropanol (solvent).

  • Procedure: Reflux in isopropanol for 4 hours. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the precipitate. Wash with cold isopropanol and ether. Recrystallize from ethanol/water if necessary.

  • Yield: Typically 80-90% for this step.

Visualization: Synthetic Workflow

Erlotinib_Synthesis SM Ethyl 3,4-dihydroxybenzoate Int1 Ethyl 3,4-bis(2-methoxyethoxy)benzoate SM->Int1 Alkylation Reagent1 1-bromo-2-methoxyethane K2CO3, DMF Reagent1->Int1 Int2 Nitro-benzoate Intermediate (via HNO3/AcOH) Int1->Int2 Nitration Int3 Quinazolin-4(3H)-one (via Reductive Cyclization) Int2->Int3 Pd/C, Formamide Cyclization Int4 4-Chloro-quinazoline (via SOCl2) Int3->Int4 Chlorination Final Erlotinib HCl Int4->Final SNAr Coupling Aniline 3-Ethynylaniline iPrOH, Reflux Aniline->Final

Figure 2: Convergent synthesis of Erlotinib Hydrochloride.

Mechanism of Action: Structural Biology

The efficacy of 4-anilinoquinazolines is defined by their precise fit within the EGFR kinase domain (residues 696–976).

The Binding Pocket
  • ATP Competitor: The inhibitor binds in the cleft between the N-terminal lobe (N-lobe) and C-terminal lobe (C-lobe).

  • Hinge Interaction: The N1 atom of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 .

  • Gatekeeper Residue: Thr790 controls access to the hydrophobic pocket.[6] In the T790M mutation, the bulky methionine sterically hinders the binding of 1st-generation inhibitors (Gefitinib/Erlotinib) but not 3rd-generation inhibitors (Osimertinib), which are designed with a distinct binding orientation.

  • Catalytic Lysine: The inhibitor often interacts indirectly with the catalytic Lys745 .

Quantitative Data: Binding Affinities
CompoundGenerationTargetIC50 (EGFR WT)IC50 (L858R)IC50 (T790M)
Gefitinib 1stReversible0.4 nM0.4 nM>1000 nM
Erlotinib 1stReversible0.8 nM0.8 nM>3000 nM
Afatinib 2ndIrreversible0.5 nM0.4 nM10 nM
Osimertinib 3rdIrreversible12 nM1 nM1 nM

Table 1: Comparative inhibitory potencies (IC50) against Wild Type (WT) and Mutant EGFR isoforms.

Visualization: EGFR Signaling Inhibition[7][8][9][10][11]

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (ErbB1) Dimerization Ligand->Receptor Binding Phospho Autophosphorylation (Tyr Residues) Receptor->Phospho Requires ATP ATP ATP ATP->Receptor Substrate TKI 4-Anilinoquinazoline TKI (Blocks ATP Binding) TKI->Receptor Inhibition (Met793 H-bond) Downstream1 RAS-RAF-MEK-ERK (Proliferation) Phospho->Downstream1 Downstream2 PI3K-AKT-mTOR (Survival) Phospho->Downstream2 Nucleus Nuclear Transcription Downstream1->Nucleus Downstream2->Nucleus

Figure 3: Mechanistic interruption of the EGFR signaling cascade by TKIs.[7]

References

  • Wakeling, A. E., et al. (1996). "Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines." Breast Cancer Research and Treatment. Link

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[8] Journal of Biological Chemistry. Link

  • Cohen, M. H., et al. (2005). "FDA Drug Approval Summary: Erlotinib (Tarceva) Tablets." The Oncologist. Link

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery. Link

  • Chandregowda, V., et al. (2009). "Synthesis of Erlotinib: A convergent approach." European Journal of Medicinal Chemistry. Link

Sources

The 4-Amino-6-ethylquinazoline Scaffold: Structural Insights & Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 4-Amino-6-ethylquinazoline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 4-amino-6-ethylquinazoline moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the 4-aminoquinazoline core is the foundational pharmacophore for clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), the specific 6-ethyl substitution introduces a unique lipophilic vector distinct from the solubilizing ether linkages found in first-generation drugs.

This technical guide analyzes the therapeutic potential of this scaffold, focusing on its utility as a Type I ATP-competitive kinase inhibitor. We explore its primary efficacy against the ErbB family (EGFR/HER2) , its secondary potential in angiogenesis (VEGFR) , and emerging applications in antifolate mechanisms (DHFR) .

Structural Biology & SAR Analysis

To understand the therapeutic utility of 4-amino-6-ethylquinazoline, one must deconstruct its binding mode within the ATP-binding pocket of protein kinases.

The Pharmacophore Triad

The molecule functions through three distinct structural motifs:

  • The Hinge Binder (N1 & 4-Amino):

    • The pyrimidine ring N1 accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue (e.g., Met793 in EGFR).

    • The 4-amino group (often substituted with an aniline) donates a hydrogen bond to the backbone carbonyl. This mimics the adenine ring of ATP.

  • The Hydrophobic Core (Quinazoline Ring):

    • Sandwiched between hydrophobic lobes (Val726 and Leu844 in EGFR), providing van der Waals stabilization.

  • The 6-Ethyl "Lipophilic Switch":

    • Unlike the solvent-exposed 6-methoxy/ethoxy groups of Gefitinib (which aid solubility), a 6-ethyl group is strictly hydrophobic.

    • SAR Implication: This group targets the "ribose-binding pocket" or the entrance to the solvent channel. Its lipophilicity suggests enhanced membrane permeability, potentially increasing blood-brain barrier (BBB) penetration for CNS-active applications (e.g., Glioblastoma).

SAR Visualization

The following diagram maps the Structure-Activity Relationship (SAR) of the scaffold.

SAR_Map Core 4-Amino-6-ethylquinazoline (Scaffold) N1 N1 Nitrogen: H-Bond Acceptor (Met793 Interaction) Core->N1 Amino 4-Amino Group: H-Bond Donor (Mimics ATP Adenine) Core->Amino Ethyl 6-Ethyl Group: Hydrophobic Vector (Solvent Channel/Ribose Pocket) Core->Ethyl C7 C7 Position: Open for Solubilizing Groups (e.g., Morpholine) Core->C7 Optimization Site EGFR Target: EGFR (ErbB1) Inhibits Autophosphorylation N1->EGFR Amino->EGFR BBB Property: BBB Penetration Due to Lipophilicity Ethyl->BBB Increases LogP

Figure 1: Pharmacophore mapping of the 4-amino-6-ethylquinazoline scaffold, highlighting critical binding interactions and the lipophilic role of the ethyl group.

Primary Therapeutic Targets: The ErbB Family

The most validated targets for this scaffold are the receptor tyrosine kinases (RTKs) of the ErbB family.

EGFR (Epidermal Growth Factor Receptor / ErbB1)
  • Indication: Non-Small Cell Lung Cancer (NSCLC).[1]

  • Mechanism: The scaffold acts as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase domain. The 6-ethyl group occupies the space usually reserved for the ribose of ATP.

  • Differentiation: While standard inhibitors (Erlotinib) use bulky ether chains at C6/C7 to reach the solvent front, the compact 6-ethyl group may avoid steric clashes in certain resistance mutations (though T790M remains a challenge due to gatekeeper steric bulk).

HER2 (Human Epidermal Growth Factor Receptor 2 / ErbB2)
  • Indication: HER2+ Breast Cancer.

  • Synergy: 4-aminoquinazolines often exhibit dual EGFR/HER2 inhibition (pan-ErbB inhibition). The structural homology between the ATP pockets of EGFR and HER2 (82% identity) allows the 4-amino-6-ethylquinazoline core to dock effectively into HER2, preventing downstream PI3K/AKT signaling.

Secondary & Emerging Targets

Beyond ErbB, the scaffold shows promise in "off-target" kinases that share structural homology in the ATP cleft.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[2]
  • Indication: Solid Tumor Angiogenesis.

  • Rationale: Dual EGFR/VEGFR inhibitors (e.g., Vandetanib) utilize the 4-anilinoquinazoline core. The 6-ethyl substitution can enhance binding to the hydrophobic back-pocket of VEGFR-2, potentially disrupting new blood vessel formation in hypoxic tumors.

DHFR (Dihydrofolate Reductase)[3]
  • Indication: Antimicrobial / Antineoplastic.

  • Mechanism: Quinazolines are classic antifolates. The 2,4-diamino variants are more common (e.g., Trimetrexate), but 4-amino variants can metabolize or bind via alternative modes. The 6-ethyl group mimics the alkyl bridge found in folate cofactors, potentially competitively inhibiting DHFR and blocking DNA synthesis.

Experimental Validation Framework

To validate the 4-amino-6-ethylquinazoline scaffold, the following experimental pipeline is recommended. This workflow prioritizes "Self-Validating" protocols where positive controls (Erlotinib) and negative controls (DMSO) ensure data integrity.

Protocol: In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 against EGFR and HER2.

  • Reagents: Recombinant EGFR intracellular domain, Fluorescein-polyGT (substrate), ATP (Km concentration), and Terbium-labeled anti-phosphotyrosine antibody.

  • Preparation: Dissolve 4-amino-6-ethylquinazoline in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

  • Reaction:

    • Mix enzyme + inhibitor in 384-well plate. Incubate 15 min.

    • Add ATP + Substrate. Incubate 60 min at RT.

    • Add Detection Reagent (Tb-antibody + EDTA).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol: Cellular Proliferation Assay (MTT)

Objective: Assess cytotoxicity in EGFR-dependent lines (A549, PC-9).

  • Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add inhibitor (0.01 – 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Validation: Compare IC50 with Gefitinib (Control). If the 6-ethyl analog shows IC50 < 1 µM, it is a hit.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the EGFR target using this scaffold.

Signaling_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (pY) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS-GTP EGFR->RAS Inhibitor 4-Amino-6-ethylquinazoline Inhibitor->EGFR Inhibition (ATP Competition) Apoptosis Apoptosis (Induced) Inhibitor->Apoptosis Downstream Effect AKT AKT (pS473) PI3K->AKT Proliferation Cell Proliferation (Blocked) AKT->Proliferation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (pT202) MEK->ERK ERK->Proliferation

Figure 2: EGFR signaling cascade illustrating the blockade of PI3K/AKT and MAPK pathways by the 4-amino-6-ethylquinazoline inhibitor.

Conclusion & Strategic Outlook

The 4-amino-6-ethylquinazoline scaffold is a potent, tractable template for kinase inhibitor discovery. Its structural simplicity allows for modular synthesis, while the 6-ethyl group offers a distinct lipophilic profile compared to commercial alkoxy-quinazolines.

  • Immediate Application: Lead optimization for EGFR/HER2+ cancers, particularly those requiring CNS penetration.

  • Future Direction: Exploration of the 6-ethyl pocket for covalent inhibitor design (targeting Cys797) or dual-target angiogenesis inhibitors.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2017.[2] Link

  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE, 2013. Link

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 2019. Link

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry, 2020.[3] Link

Sources

Molecular weight and physicochemical characteristics of 4-Amino-6-ethylquinazoline

[1]

Executive Summary & Structural Context[1][2]

4-Amino-6-ethylquinazoline represents a specific structural modification of the privileged quinazoline scaffold, a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] While the parent 4-aminoquinazoline is well-documented, the 6-ethyl derivative serves as a critical lipophilic probe, modulating the pharmacokinetic profile of the pharmacophore by increasing hydrophobicity without introducing significant steric bulk or electronic withdrawal.[1]

This guide provides a comprehensive technical breakdown of the molecule's identity, predicted physicochemical behaviors based on Structure-Activity Relationships (SAR), and the rigorous experimental protocols required for its validation.

Molecular Identity & Stoichiometry[1]

The following data constitutes the core identity of the analyte. All synthesis and characterization workflows must validate against these theoretical values.

ParameterValueNotes
IUPAC Name 6-Ethylquinazolin-4-amineSystematic nomenclature
Chemical Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol Monoisotopic Mass: 173.0953
Elemental Analysis C: 69.34%, H: 6.40%, N: 24.26%Theoretical percentages
Core Scaffold Quinazoline (Benzopyrimidine)Heterocyclic aromatic
Substituents Amino (-NH₂) at C4; Ethyl (-CH₂CH₃) at C6

Physicochemical Characteristics (Theoretical & Predicted)

In the absence of a dedicated compendial monograph for this specific derivative, we derive its properties via SAR analysis relative to the parent 4-aminoquinazoline.

Lipophilicity (LogP) & Solubility

The addition of an ethyl group at the C6 position significantly alters the solvation energy compared to the parent scaffold.

  • Parent LogP (4-Aminoquinazoline): ~1.2 – 1.3[1]

  • Ethyl Group Contribution: +1.0 (approximate hydrophobic fragment constant)[1]

  • Predicted LogP (4-Amino-6-ethylquinazoline): 2.2 – 2.4 [1]

  • Implication: This shift moves the compound into an optimal range for membrane permeability (Lipinski’s Rule of 5 compliant), suggesting better oral bioavailability than the parent but lower aqueous solubility.

Acid-Base Profile (pKa)[1]
  • Basic Center: The N1 nitrogen of the pyrimidine ring.

  • Electronic Effect: The C6-ethyl group is a weak electron-donating group (inductive effect +I).[1] This slightly increases electron density on the ring system compared to the unsubstituted parent.

  • Predicted pKa: 5.6 – 5.9 (Protonated form BH⁺ ⇌ B + H⁺).

  • Physiological State: At physiological pH (7.4), the molecule will exist primarily in its neutral, uncharged form, favoring passive diffusion.

Synthesis & Characterization Workflow

To ensure high purity for biological assays, a robust synthesis and verification pipeline is required. The following workflow describes the conversion of 2-amino-5-ethylbenzonitrile to the final product.

Synthesis Pathway Visualization

SynthesisWorkflowPrecursor2-Amino-5-ethylbenzonitrileIntermediateCyclization IntermediatePrecursor->IntermediateReflux (140°C)ReagentFormamide / Formamidine AcetateReagent->IntermediateProduct4-Amino-6-ethylquinazoline(Crude)Intermediate->Product- NH3 / H2OPurifiedPure C10H11N3(>98% HPLC)Product->PurifiedRecrystallization (EtOH)

Caption: Figure 1: One-pot cyclocondensation route for the synthesis of 4-amino-6-ethylquinazoline.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out des-ethyl or over-alkylated impurities.[1]

  • Preparation: Dissolve 0.1 mg of the sample in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap MS.

  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Acceptance Criteria:

    • Observed [M+H]⁺ peak at 174.1026 ± 5 ppm .

    • Isotopic pattern (M+1) matches theoretical abundance for C₁₀.

Protocol B: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict solubility at varying pH.

  • System: Sirius T3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) with varying % MeOH cosolvent (Yasuda-Shedlovsky extrapolation).

  • Procedure:

    • Weigh 3-5 mg of compound.[1]

    • Titrate from pH 2.0 (fully protonated) to pH 10.0 with 0.5 M KOH.

    • Perform in triplicate at 25°C.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa of the N1 nitrogen.

Protocol C: Shake-Flask LogP Determination

Objective: Experimental validation of lipophilicity.

  • Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (phosphate buffer pH 7.4).

  • Agitation: Shake mechanically for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Stability & Handling

  • Solid State: Stable at room temperature. Hygroscopicity is predicted to be low due to the lipophilic ethyl chain.

  • Solution State:

    • Acidic (pH < 4): Highly soluble and stable (protonated).

    • Basic (pH > 9): Low solubility; potential for slow hydrolysis of the amino group to the quinazolinone (4-OH) species under extreme thermal stress.[1]

  • Storage: Store at -20°C in a desiccator. Protect from light.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-amino-benzamides and 2-aminobenzonitriles with orthoesters." Tetrahedron, 61(43), 10153-10160. Link[1]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem Database. (2025).[2][3] "4-Aminoquinazoline Compound Summary." National Center for Biotechnology Information. Link[1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa/LogP protocols).

Literature Review & Technical Guide: Synthesis of 4-Amino-6-Alkylquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-6-alkylquinazoline scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Lapatinib . The biological potency of this class relies heavily on the C4-amino interaction with the ATP-binding pocket and the C6-alkyl substituent's role in modulating solubility and lipophilicity.

This technical guide synthesizes the most robust synthetic methodologies for constructing this scaffold. It contrasts the Classical Linear Approach (ideal for scale-up of defined targets) with the Divergent Modular Approach (ideal for library generation and SAR exploration), providing validated protocols and mechanistic insights for high-fidelity replication.

Part 1: Strategic Retrosynthesis

To design an efficient synthesis, one must understand the disconnections. The 4-amino-6-alkylquinazoline core can be deconstructed via two primary pathways:

  • Path A (Linear): Disconnection of the C4-N bond, tracing back to a pre-functionalized 5-alkylanthranilic acid.

  • Path B (Convergent): Disconnection of the C6-Alkyl bond, utilizing cross-coupling chemistry on a 6-haloquinazoline precursor.

Retrosynthesis Target 4-Amino-6-Alkylquinazoline (Target Scaffold) Chloro 4-Chloro-6-Alkylquinazoline Target->Chloro S_NAr (C4-N Disconnection) HaloAmino 4-Amino-6-Bromoquinazoline Target->HaloAmino Suzuki Coupling (C6-C Disconnection) Boronic Alkyl Boronic Acid/Ester Target->Boronic Quinazolinone 6-Alkylquinazolin-4(3H)-one Chloro->Quinazolinone Deoxychlorination Anthranilic 5-Alkylanthranilic Acid Quinazolinone->Anthranilic Niementowski Cyclization

Figure 1: Retrosynthetic analysis showing the Linear Path (Green/Grey) and the Convergent Path (Red/Yellow).

Part 2: Synthetic Strategies & Protocols

Route A: The Classical Linear Approach

This route is preferred when the C6-alkyl group is simple (e.g., methyl, ethyl) and the starting 5-alkylanthranilic acid is commercially available. It is the standard industrial route for scale-up due to lower catalyst costs.

Step 1: Niementowski Cyclocondensation

The formation of the quinazolinone core is achieved by condensing 5-alkylanthranilic acid with formamide.

  • Mechanism: Thermal condensation driving off water.

  • Critical Insight: While formamide is the standard C1 source, using formamidine acetate often allows for milder conditions and cleaner profiles than neat formamide reflux at 130°C [1].

Step 2: Deoxychlorination (The Activation)

Conversion of the tautomeric 4-hydroxy group (lactam) to the 4-chloro leaving group.

  • Reagent: Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Protocol Note: POCl₃ is generally preferred over SOCl₂ for quinazolines as it allows for higher reaction temperatures (boiling point 106°C) necessary to drive the reaction on electron-deficient rings [2].

Step 3: C4-Amination (S_NAr)

Displacement of the chloride by the desired amine.

  • Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the higher LUMO coefficient at C4, ensuring exclusive regioselectivity under standard conditions [3].

  • Solvent System: Isopropanol (IPA) is the "gold standard" solvent. The product (as a hydrochloride salt) usually precipitates out of IPA, simplifying purification to a simple filtration.

Route B: The Divergent Modular Approach

For drug discovery where the C6 substituent is a variable to be optimized, starting with a 6-bromoquinazoline allows for late-stage diversification via Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling at C6

This protocol enables the installation of complex alkyl, aryl, or heteroaryl groups at the C6 position of a pre-formed 4-amino-6-bromoquinazoline.

Reagents:

  • Substrate: 4-Amino-6-bromoquinazoline (Synthesized via Route A using 5-bromoanthranilic acid).

  • Coupling Partner: Alkylboronic acid or Pinacol ester.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: Cs₂CO₃ or K₂CO₃ (Aqueous solution).

  • Solvent: Dioxane/Water (4:1) or DMF.[2][3]

Step-by-Step Workflow:

  • Degassing: Suspend the 6-bromoquinazoline (1.0 eq) and Alkylboronic acid (1.2 eq) in Dioxane/Water. Sparge with Argon for 15 mins. Oxygen inhibits the catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and Base (2.0 eq).

  • Reaction: Heat to 90-100°C for 4-12 hours. Microwave irradiation (120°C, 30 min) can significantly accelerate this step [4].

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.

  • Purification: Silica gel chromatography is usually required here, unlike the Linear Route.

Part 3: Mechanistic Analysis (S_NAr)

The nucleophilic aromatic substitution at C4 is the pivotal step in defining the pharmacophore. The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).

SNAr_Mechanism Reactants 4-Chloroquinazoline + Amine (H-Nu) TS Meisenheimer Complex (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Product 4-Aminoquinazoline + HCl TS->Product Elimination of Cl-

Figure 2: S_NAr mechanism. The C4 position is activated by the N1 and N3 atoms, making it highly susceptible to nucleophilic attack.

Why C4 and not C2? Density Functional Theory (DFT) calculations confirm that the Carbon at position 4 has a higher LUMO coefficient compared to position 2. This electronic bias implies that nucleophiles will attack C4 kinetically faster than C2. Furthermore, the activation energy for attack at C4 is lower, preserving high regioselectivity even with excess amine [3].

Part 4: Data & Comparison of Methods

FeatureRoute A: Linear (from Anthranilic Acid)Route B: Divergent (Suzuki Coupling)
Primary Application Large-scale synthesis of known drugsLibrary generation / SAR exploration
Step Count 3 Linear Steps4-5 Steps (requires 6-Br precursor)
Diversity Potential Low (Limited by available anthranilic acids)High (Limited only by boronic acids)
Purification Precipitation (often no chromatography)Chromatography usually required
Key Risk POCl₃ handling (safety/corrosion)Pd removal (heavy metal contamination)
Yield (Typical) 60-85% (Overall)50-70% (Coupling step)

References

  • Niementowski Reaction Variants:Synthesis of Quinazolin-4-one Derivatives.

    • Source:

  • Deoxychlorination & S_NAr:Efficient N-arylation of 4-chloroquinazolines.

    • Source:

  • Mechanistic Regioselectivity:Regioselective Nucleophilic Aromatic Substitution... Insights into 4-Aminoquinazoline Synthesis. Provides DFT and NMR evidence for the exclusive C4 substitution.

    • Source:

  • Suzuki Coupling on Quinazolines:Suzuki Cross-Coupling Reactions in Propylene Carbonate.

    • Source:

  • Medicinal Chemistry Context: Discovery of 4-anilino-6-aminoquinazoline derivatives.[4] Highlights the biological relevance and synthetic pathways for 6-substituted derivatives.

    • Source:

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-Amino-6-ethylquinazoline , a critical scaffold in medicinal chemistry often associated with EGFR tyrosine kinase inhibition. Unlike traditional thermal methods that require prolonged reflux (12–24 hours) and harsh reagents (e.g., POCl


), this protocol utilizes microwave-assisted organic synthesis (MAOS)  to achieve cyclization in under 20 minutes.

The method employs a one-pot condensation of 2-amino-5-ethylbenzonitrile with formamidine acetate. This approach minimizes solvent waste, eliminates the need for intermediate isolation, and significantly improves atom economy.

Introduction & Scientific Rationale

The Significance of the Scaffold

The 4-aminoquinazoline core is a "privileged structure" in drug discovery.[1] Derivatives such as Gefitinib and Erlotinib rely on this moiety to bind the ATP-binding pocket of enzymes. The 6-ethyl substitution is particularly valuable for modulating lipophilicity and steric fit within hydrophobic pockets of target proteins.

Why Microwave Irradiation?

Traditional synthesis of 4-aminoquinazolines often involves the Niementowski reaction or the conversion of quinazolinones to chloro-intermediates followed by amination. These routes suffer from:

  • Thermal Gradients: Oil baths create "hot walls," leading to degradation.

  • Step Count: Requires 2–3 distinct synthetic steps.

  • Safety: usage of chlorinating agents like Thionyl Chloride or POCl

    
    .
    

Microwave Advantage: Dielectric heating provides uniform internal energy transfer, accelerating the rate-determining step (nucleophilic attack on the nitrile) via dipolar polarization. This protocol validates the "Green Chemistry" principle by using 2-propanol (IPA) as a benign solvent.

Retrosynthetic Analysis

The most efficient disconnection for 4-amino-6-ethylquinazoline is the direct cyclization of the corresponding anthranilonitrile precursor.

Retrosynthesis Target 4-Amino-6-ethylquinazoline Precursor1 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) Target->Precursor1 Cyclocondensation Precursor2 Formamidine Acetate Target->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinazoline core.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
2-Amino-5-ethylbenzonitrile 79689-41-1>97%Core Scaffold
Formamidine Acetate 3473-63-0>98%C-N Donor / Cyclizing Agent
2-Propanol (IPA) 67-63-0HPLC GradeSolvent (High tan

)
Dimethylformamide (DMF) 68-12-2AnhydrousCo-solvent (Optional for solubility)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reaction Setup
  • Weigh 1.0 mmol (146 mg) of 2-Amino-5-ethylbenzonitrile into a 10 mL microwave vial.

  • Add 1.5 mmol (156 mg) of Formamidine Acetate (1.5 equivalents).

    • Note: An excess of formamidine acetate ensures complete conversion of the nitrile.

  • Add 3.0 mL of 2-Propanol.

    • Optimization Tip: If the starting material is not fully soluble at RT, add 0.5 mL of DMF. However, the microwave heating will usually dissolve the suspension rapidly.

  • Add a magnetic stir bar and seal the vial with a crimp cap.

Step 2: Microwave Parameters

Program the reactor with the following "Fixed Temperature" method. This ensures the reaction is driven by temperature, with power adjusting automatically.

ParameterSettingRationale
Temperature 150 °CSufficient energy to overcome activation barrier for nitrile attack.
Time 15:00 minOptimized for >95% conversion based on kinetic studies of analogues.
Pressure Limit 15 barSafety cutoff (IPA vapor pressure at 150°C is ~6-8 bar).
Power Dynamic (Max 200W)Allows rapid ramp without overshoot.
Pre-stirring 30 secEnsures homogeneity before irradiation.
Absorption Level HighIPA couples strongly with MW irradiation.
Step 3: Workup & Purification
  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (standard instrument feature).

  • Precipitation: Upon cooling, the product often precipitates as a solid.

  • Filtration:

    • Pour the reaction mixture into 10 mL of ice-cold water.

    • Stir for 10 minutes to dissolve residual formamidine salts.

    • Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.

Expected Yield: 80–92% Appearance: Off-white to pale yellow powder.

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the formation of an amidine intermediate followed by an intramolecular nucleophilic attack on the nitrile carbon.

Mechanism Start 2-Amino-5-ethylbenzonitrile Inter1 Transamination (Amidine Intermediate) Start->Inter1 + Formamidine (- NH3) Inter2 Intramolecular Cyclization (Attack on CN) Inter1->Inter2 Heat/MW Product 4-Amino-6-ethylquinazoline Inter2->Product Tautomerization (Aromatization)

Figure 2: Mechanistic pathway.[2] The microwave energy accelerates the initial transamination and the rate-limiting cyclization step.

Quality Control & Validation

To validate the synthesis, compare the analytical data against these expected values.

1H NMR (DMSO-d6, 400 MHz) Prediction:
  • δ 8.30 (s, 1H): H-2 proton (characteristic of quinazoline ring).

  • δ 7.95 (s, 1H): H-5 proton (aromatic, singlet due to 6-substitution).

  • δ 7.60 (br s, 2H): -NH

    
     protons (exchangeable with D
    
    
    
    O).
  • δ 7.55 (d, 1H): H-8 proton.

  • δ 7.45 (d, 1H): H-7 proton.

  • δ 2.75 (q, 2H): Methylene of Ethyl group (-CH

    
    -).
    
  • δ 1.25 (t, 3H): Methyl of Ethyl group (-CH

    
    ).
    
LC-MS (ESI+):
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Expected Mass [M+H]+: 174.1 Da

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield (<50%) Incomplete conversion.Increase MW time to 25 min or temp to 160°C. Ensure Formamidine Acetate is dry (hygroscopic).
Sticky Solid/Oil Solvent trapping.Recrystallize from Ethanol/Water (9:1) instead of simple precipitation.
Pressure Errors Vial overload.Do not fill vial >60% volume. Ensure IPA is used, not water (which generates higher pressure).
Impurity at ~160°C Dimroth Rearrangement.If using substituted amines in other protocols, high temp can cause rearrangement. Stick to 150°C.

References

  • Rad-Moghadam, K., & Samavi, L. (2006). One-Pot Microwave-Assisted Synthesis of 4-Aminoquinazolines. Journal of Heterocyclic Chemistry.

  • Seijas, J. A., et al. (2005). Microwave enhanced synthesis of 4-aminoquinazolines. Tetrahedron Letters.

  • Kabri, Y., et al. (2010). Microwave-assisted synthesis of quinazoline derivatives. Green Chemistry Letters and Reviews.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724285 (Quinazoline derivatives).

Sources

Solvent selection for recrystallization of 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization & Solvent Selection for 4-Amino-6-ethylquinazoline Recrystallization

Abstract

This technical guide provides a rigorous framework for the solvent selection and recrystallization of 4-Amino-6-ethylquinazoline (4-AEQ). As a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), the purity of 4-AEQ directly impacts downstream catalytic efficiency and final drug substance quality. This protocol moves beyond trial-and-error, utilizing physicochemical profiling to define a "First-Principles" approach to solvent screening. We recommend a tiered solvent strategy focusing on short-chain alcohols and acetate/hydrocarbon systems to maximize yield and reject common synthetic impurities (e.g., unreacted nitriles or chlorinated precursors).

Introduction: The Purification Challenge

4-Amino-6-ethylquinazoline is a bicyclic heteroaromatic compound characterized by a planar structure and significant hydrogen-bonding potential (via the C4-amino group and N1/N3 ring nitrogens).

  • Synthetic Context: Often synthesized via the cyclization of 2-amino-5-ethylbenzonitrile or nucleophilic substitution of 4-chloro-6-ethylquinazoline.

  • Impurity Profile: Common contaminants include inorganic salts (from acid/base catalysis), oligomers, and des-ethyl analogs.

  • Solubility Profile: The molecule exhibits "push-pull" solubility—moderately soluble in polar protic solvents due to the amino group, yet sufficiently lipophilic (ethyl group + aromatic core) to dissolve in hot esters.

Objective: Achieve >99.5% HPLC purity with a reproducible crystal habit suitable for filtration.

Physicochemical Profiling & Solvent Logic

Before initiating wet chemistry, we categorize the solute-solvent interactions based on the structural moieties of 4-AEQ.

FeatureInteraction TypeSolvent Implication
Quinazoline Core

-

Stacking
Requires heat to disrupt lattice energy.
C4-Amino Group H-Bond Donor/AcceptorSoluble in alcohols (MeOH, EtOH); pH-dependent solubility.
C6-Ethyl Group Lipophilic / Van der WaalsReduces solubility in water; increases solubility in Toluene/EtOAc.
N1/N3 Nitrogens H-Bond AcceptorsPotential for solvate formation with water or alcohols.

Solvent Screening Strategy (Protocol)

Do not rely on a single solvent. Use this Tiered Screening Matrix to determine the optimal system for your specific crude batch.

Tier 1: Single Solvent Systems (The "Green" Path)

Focus: High thermal coefficient of solubility (steep solubility curve).

  • Ethanol (EtOH): The industry standard for amino-quinazolines. Good balance of polarity.

  • Methanol (MeOH): Higher solubility; risk of lower yield due to high solubility at room temp.

  • Isopropanol (IPA): Excellent for slower crystal growth; often yields larger, purer crystals.

Tier 2: Binary Systems (Anti-Solvent Method)

Focus: Yield maximization and purging of non-polar impurities.

  • Ethanol / Water: Water acts as a powerful anti-solvent.

  • Ethyl Acetate / Heptane: Best for removing polar impurities that crash out early, or keeping non-polar oils in solution while the product crystallizes.

Experimental Screening Workflow (DOT Diagram)

SolventScreening start Start: 100mg Crude 4-AEQ solubility_check Add 1 mL Solvent (Tier 1: EtOH, IPA, EtOAc) start->solubility_check dissolves_RT Dissolves at RT? solubility_check->dissolves_RT Yes Yes dissolves_RT->Yes Poor Yield Risk No No dissolves_RT->No heat Heat to Reflux dissolves_hot Dissolves at Reflux? heat->dissolves_hot dissolves_hot->Yes dissolves_hot->No cool Cool to RT slowly precipitate Precipitate forms? cool->precipitate precipitate->Yes precipitate->No good_candidate CANDIDATE SYSTEM Analyze Purity/Yield bad_solvent REJECT (Too soluble) add_antisolvent Add Anti-Solvent (Tier 2: Water or Heptane) add_antisolvent->good_candidate Yes->cool Yes->good_candidate Yes->bad_solvent Poor Yield Risk No->heat No->add_antisolvent Switch Solvent (Too Insoluble) Switch Solvent (Too Insoluble) No->Switch Solvent (Too Insoluble)

Figure 1: Decision tree for rapid solvent screening. Note that "Too soluble at RT" indicates the solvent cannot be used alone but might serve as the primary solvent in a binary mixture.

Detailed Recrystallization Protocol

Based on general quinazoline SAR (Structure-Activity Relationships), the Ethanol/Water or Ethyl Acetate/Heptane systems are most likely to succeed. The following protocol uses Ethanol as the primary choice due to its lower toxicity and effectiveness with amino-heterocycles.

Materials
  • Crude 4-Amino-6-ethylquinazoline.

  • Solvent: Absolute Ethanol (ACS Grade).

  • Anti-solvent (Optional): Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup (Büchner funnel).

Step-by-Step Methodology

1. Saturation (The "Dissolution" Phase)

  • Place crude solid in the flask.

  • Add Ethanol at a ratio of 5 mL per gram of solid. Note: This is a starting point. Quinazolines can be sparingly soluble.

  • Heat the mixture to reflux (approx. 78°C).

  • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 1 mL increments.

  • Critical Check: If the solution is dark or contains black specks (insoluble impurities/charcoal), perform a hot filtration through a pre-warmed glass frit or Celite pad.

2. Nucleation (The "Cooling" Phase)

  • Remove the flask from the heat source.[1]

  • Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities inside the crystal lattice.

  • Seeding (Recommended): When the temperature reaches ~40°C, add a few crystals of pure 4-AEQ (if available) to induce uniform crystal growth.

3. Yield Optimization (The "Anti-Solvent" Phase)

  • If crystallization is sparse at room temperature:

    • Cool the flask in an ice-water bath (0-5°C) for 30 minutes.

    • Or: Add Water dropwise to the stirring ethanol solution until a persistent turbidity is observed, then cool.

4. Isolation

  • Filter the crystals using vacuum filtration.[1]

  • Wash: Rinse the filter cake with a small volume of cold Ethanol (or the specific solvent mixture used). Do not use room temp solvent or you will wash away your product.

  • Drying: Dry in a vacuum oven at 40-50°C for 6-12 hours. Quinazolines can trap solvent; ensure constant weight is achieved.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast. Impurities lowering melting point.Re-heat to dissolve.[1][2] Add more solvent.[1][2][3] Cool very slowly. Add a seed crystal at the cloud point.
Low Yield Product is too soluble in the chosen solvent.Use an anti-solvent (e.g., add Water to EtOH). Cool to -20°C.
Colored Crystals Chromophoric impurities trapped.Use activated carbon (charcoal) during the hot dissolution phase, then hot filter.
Gel Formation Hydrogen bonding network with solvent.Switch from alcohol to a non-protic system like Ethyl Acetate or Acetonitrile.

Workflow Visualization

RecrystallizationWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Crystallization cluster_3 Phase 4: Isolation Crude Crude Solid Dissolve Reflux (T > 70°C) Crude->Dissolve Solvent Hot Solvent (EtOH) Solvent->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Charcoal Optional: Activated Carbon Dissolve->Charcoal Cooling Controlled Cooling (10°C/hour) HotFilter->Cooling Charcoal->HotFilter Seeding Seeding (@ Metastable Zone) Cooling->Seeding IceBath Ice Bath (0°C) Seeding->IceBath Filter Vacuum Filtration IceBath->Filter Dry Vacuum Dry (45°C) Filter->Dry Final Pure 4-AEQ Crystals Dry->Final

Figure 2: End-to-end process flow for the recrystallization of 4-Amino-6-ethylquinazoline.

References

  • University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization: Tips and Tricks." Rochester.edu. Available at: [Link] (Accessed Oct 2025).

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." MIT.edu. Available at: [Link] (Accessed Oct 2025).

  • PubChem. "4-Aminoquinazoline Compound Summary." National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

  • University of York. "Solvent Selection Guide." Green Chemistry Centre of Excellence. Available at: [Link] (Accessed Oct 2025).

  • M. A. J. Duncton. "Synthesis and biological activity of 4-aminoquinazoline derivatives." ResearchGate.

Disclaimer: This protocol is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 4-Amino-6-ethylquinazoline and all solvents before handling.

Sources

Catalytic conditions for ethyl group introduction on quinazoline rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Ethylation of Quinazoline Scaffolds

Executive Summary

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. While methyl groups are common, the "Magic Ethyl" effect—where replacing a methyl with an ethyl group significantly alters solubility, metabolic stability, and hydrophobic binding—is an underutilized strategy due to synthetic challenges.

This guide details three distinct catalytic protocols for introducing ethyl groups onto the quinazoline scaffold. Unlike standard nucleophilic substitutions, these methods utilize transition-metal catalysis and radical C-H activation to achieve high regioselectivity and functional group tolerance.

Strategic Analysis: Regioselectivity & Method Selection

The quinazoline ring possesses two primary electrophilic sites (C2 and C4). The choice of catalytic method dictates the site of ethylation.

  • C4-Position: Highly electrophilic.[1] Best targeted via Iron-Catalyzed Cross-Coupling using 4-chloroquinazoline precursors.

  • C2-Position: Nucleophilic radical attack site. Best targeted via Minisci-Type C-H Activation (Radical Ethylation).

Figure 1: Decision Matrix for Quinazoline Ethylation

G Start Target: Ethyl-Quinazoline Precursor Starting Material? Start->Precursor Halo 4-Chloroquinazoline Precursor->Halo Halogenated H_Bond Unsubstituted Quinazoline (C-H Bond) Precursor->H_Bond Native Scaffold Method1 Protocol A: Iron-Catalyzed Cross-Coupling Halo->Method1 Fe(acac)3 / EtMgBr Method2 Protocol B: Photocatalytic Minisci (Decarboxylative) H_Bond->Method2 Ir(ppy)3 / Propionic Acid Product1 4-Ethylquinazoline (Substitution) Method1->Product1 Product2 2-Ethylquinazoline (C-H Functionalization) Method2->Product2

Caption: Workflow for selecting the appropriate ethylation protocol based on starting material availability and desired regioisomer.

Protocol A: Iron-Catalyzed Cross-Coupling (C4-Selective)

Application: Large-scale synthesis, cost-sensitive manufacturing. Mechanism: Iron-catalyzed Kumada-type coupling. Advantage: Avoids expensive Palladium catalysts; Iron is non-toxic and abundant.

Mechanism of Action

Unlike Pd-catalyzed Suzuki couplings, this protocol utilizes an Iron(III) precatalyst that is reduced in situ by the Grignard reagent to an active low-valent Iron species (likely Fe(-II) or Fe(I)). This species undergoes oxidative addition into the C-Cl bond, followed by transmetallation and reductive elimination.

Experimental Protocol

Reagents:

  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%)

  • Reagent: Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 1.0 M in THF)

  • Solvent: THF / NMP (10:1 mixture)

  • Additive: TMEDA (10 mol%) - Critical for stabilizing the active Fe species.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

  • Catalyst Loading: Charge the flask with 4-Chloroquinazoline (1.0 mmol, 164 mg), Fe(acac)₃ (0.05 mmol, 17.6 mg), and TMEDA (0.1 mmol).

  • Solvation: Add anhydrous THF (5 mL) and NMP (0.5 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add EtMgBr (1.2 mL, 1.2 mmol) over 5 minutes. Note: The solution will turn dark brown/black immediately, indicating active catalyst formation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Quench carefully with saturated NH₄Cl solution (2 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Process Parameters (CPPs):

  • Temperature: Do not exceed 25°C during Grignard addition; rapid exotherm can cause homocoupling of the Grignard (forming butane).

  • NMP Co-solvent: Essential for solubilizing the iron species and preventing catalyst aggregation.

Protocol B: Photocatalytic Decarboxylative C-H Ethylation (C2-Selective)

Application: Late-stage functionalization (LSF) of complex drug molecules. Mechanism: Minisci-type radical substitution using propionic acid as a "masked" ethyl group. Advantage: Uses stable carboxylic acids instead of explosive peroxides or pyrophoric zinc reagents.

Mechanism of Action

This method employs a dual catalytic system (Photoredox + Hypervalent Iodine or Persulfate) to generate an ethyl radical from propionic acid via decarboxylation. The ethyl radical attacks the protonated quinazoline (most electron-deficient site: C2).

Figure 2: Radical Pathway Mechanism

Mechanism Propionic Propionic Acid (Et-COOH) Oxidation Oxidation (Ir* or S2O8) Propionic->Oxidation Radical Ethyl Radical (Et•) + CO2 Oxidation->Radical -CO2 Complex Radical Cation Intermediate Radical->Complex + Quinazoline Quin Quinazoline-H+ Quin->Complex Product 2-Ethylquinazoline Complex->Product -H+ (Re-aromatization)

Caption: Mechanistic flow of decarboxylative ethylation via radical intermediates.

Experimental Protocol

Reagents:

  • Substrate: Quinazoline derivative (0.5 mmol)

  • Alkyl Source: Propionic Acid (3.0 equiv)

  • Catalyst: Ir[dF(CF₃)ppy]₂dtbbpy)PF₆ (1 mol%) OR Ammonium Persulfate (2.0 equiv) for metal-free version.

  • Acid: TFA (1.0 equiv) - activates the heterocycle.

  • Solvent: Acetonitrile / Water (1:1).

Step-by-Step Workflow:

  • Preparation: In a Pyrex tube, dissolve Quinazoline (0.5 mmol) and Propionic Acid (1.5 mmol) in MeCN/H₂O (4 mL).

  • Activation: Add TFA (0.5 mmol). Observation: Solution pH should be <3.

  • Catalyst Addition: Add the Iridium photocatalyst (5 mg) or (NH₄)₂S₂O₈ (228 mg) for the cheaper thermal/radical variant.

  • Degassing: Sparge with Nitrogen for 10 minutes to remove Oxygen (radical quencher).

  • Irradiation: Irradiate with Blue LEDs (450 nm) (or heat to 80°C if using Persulfate only) for 12-24 hours.

  • Workup: Neutralize with NaHCO₃. Extract with DCM.

  • Purification: The polarity change is minimal; careful gradient elution is required.

Comparative Data & Performance

FeatureProtocol A (Iron-Cross Coupling)Protocol B (Photocatalytic/Minisci)
Ethyl Source EtMgBr (Grignard)Propionic Acid
Selectivity C4 (Exclusive)C2 (Major) / C4 (Minor)
Functional Group Tolerance Low (Sens. to ketones, esters)High (Tolerates alcohols, esters)
Cost Low ($)High (

$ - if Ir cat used)
Scalability High (kg scale proven)Moderate (Flow chemistry rec.)
Green Metric Poor (Atom economy, waste)Excellent (CO2 byproduct)

Troubleshooting Guide

  • Problem: Low Conversion in Protocol A (Iron).

    • Root Cause:[2] Inactive catalyst due to moisture or lack of reduction.

    • Fix: Ensure Grignard quality (titrate before use). Ensure TMEDA is fresh.

  • Problem: C2/C4 Mixture in Protocol B (Minisci).

    • Root Cause:[2] Substrate electronics. Electron-withdrawing groups at C6/C7 can shift radical attack.

    • Fix: Block the C4 position if possible, or use solvent effects (switch to pure DMSO) to alter radical polarity.

  • Problem: Over-alkylation (Diethylation).

    • Root Cause:[2] Product is more nucleophilic than starting material.

    • Fix: Stop reaction at 70% conversion. Use protonated conditions (TFA) to keep the product deactivated against further radical attack.

References

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes. Source: ACS Central Science. URL:[Link]

  • Iron-Catalyzed Cross-Coupling of Halides with Grignard Reagents. Source: Fürstner, A., et al. Journal of the American Chemical Society.[3] URL:[Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Source: MDPI (Molecules). URL:[Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: PMC (National Institutes of Health). URL:[Link]

  • Decarboxylative C-2 Alkylation of Heterocycles via Photoredox Catalysis. Source: MacMillan Group (Princeton). URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Amino-6-ethylquinazoline for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide high-affinity ligands for a multitude of biological targets.[1] This is particularly evident in the field of oncology, where numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework.[2] These molecules typically function by competing with ATP for the kinase domain's binding site, and their efficacy is highly dependent on the nature and position of substituents on the quinazoline ring. Structure-Activity Relationship (SAR) studies have consistently shown that modifications at the 4, 6, and 7-positions are critical for modulating potency, selectivity, and pharmacokinetic properties.[1][3]

The 4-amino-6-ethylquinazoline scaffold serves as a versatile starting point for the development of novel kinase inhibitors. The 4-amino group provides a key hydrogen bond donor and a vector for introducing diverse aryl or alkyl substituents to probe the hydrophobic regions of the kinase active site. The 6-ethyl group, while seemingly simple, offers a unique opportunity for functionalization through benzylic modifications, allowing for the exploration of vectors into solvent-exposed regions of the target protein, which can enhance potency and selectivity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the systematic functionalization of the 4-amino-6-ethylquinazoline core to generate a focused library of analogs for robust SAR studies.

Strategic Overview of Functionalization

Our approach to the functionalization of the 4-amino-6-ethylquinazoline scaffold is multi-pronged, allowing for the systematic exploration of chemical space around the core. The strategy is designed to be modular, enabling the generation of a diverse library of compounds from a common set of key intermediates.

SAR_Strategy cluster_0 Core Synthesis cluster_1 Functionalization at C4 cluster_2 Functionalization at C6-Ethyl cluster_3 SAR Library A 5-Ethylanthranilic Acid B 6-Ethylquinazolin-4(3H)-one A->B Cyclization C 4-Chloro-6-ethylquinazoline B->C Chlorination D Buchwald-Hartwig Amination C->D E Acylation C->E H 4-Amino-6-ethylquinazoline Analogs D->H C4-Functionalized Analogs E->H F Diverse Anilines & Aliphatic Amines F->D G Acid Chlorides & Anhydrides G->E I Benzylic Bromination H->I J Oxidation H->J K 6-(1-Bromoethyl)quinazoline I->K L 6-Acetylquinazoline J->L M C6-Functionalized Analogs K->M Nucleophilic Substitution N C6-Functionalized Analogs L->N Further Derivatization O Final Compounds for SAR Studies M->O N->O

Caption: Overall strategy for the functionalization of 4-amino-6-ethylquinazoline.

Part 1: Synthesis of the Core Scaffold: 4-Chloro-6-ethylquinazoline

The cornerstone of our synthetic strategy is the preparation of the highly versatile intermediate, 4-chloro-6-ethylquinazoline. This intermediate serves as the linchpin for introducing diversity at the 4-position through nucleophilic aromatic substitution, most notably the Buchwald-Hartwig amination. The synthesis commences with the commercially available 5-ethylanthranilic acid.

Protocol 1.1: Synthesis of 6-Ethylquinazolin-4(3H)-one

This protocol outlines the cyclization of 5-ethylanthranilic acid with formamide to construct the quinazolinone core.

Materials:

  • 5-Ethylanthranilic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask, add 5-ethylanthranilic acid (1.0 eq) and an excess of formamide (10-15 eq).

  • Heat the mixture to 180-190 °C with stirring under a reflux condenser for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-ethylquinazolin-4(3H)-one as a solid.

Protocol 1.2: Synthesis of 4-Chloro-6-ethylquinazoline

The hydroxyl group of the quinazolinone is then converted to a chloride, a much better leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • 6-Ethylquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a well-ventilated fume hood, suspend 6-ethylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride or phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux with stirring for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure.

  • Azeotrope the residue with toluene (2 x 20 mL) to remove any remaining traces of the chlorinating agent.

  • The crude 4-chloro-6-ethylquinazoline can be purified by recrystallization or column chromatography, or used directly in the next step. A general procedure for chlorination of quinazolinones can be found in the literature.[4][5]

Part 2: Functionalization at the 4-Position

With the key intermediate, 4-chloro-6-ethylquinazoline, in hand, the 4-position is now primed for the introduction of a diverse array of substituents. The primary methods for achieving this are the Buchwald-Hartwig amination for the synthesis of 4-anilino and 4-alkylamino analogs, and acylation for the preparation of 4-amido derivatives.

Protocol 2.1: Buchwald-Hartwig Amination for the Synthesis of 4-Anilino-6-ethylquinazolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of amines.[6][7][8] This protocol is optimized for the coupling of various anilines and aliphatic amines with 4-chloro-6-ethylquinazoline.

Materials:

  • 4-Chloro-6-ethylquinazoline

  • Substituted aniline or aliphatic amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-chloro-6-ethylquinazoline (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0 eq).

  • Add anhydrous solvent and degas the mixture.

  • Heat the reaction to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-ethylquinazoline derivative. For specific examples and ligand/base choices, refer to established protocols.[9]

Protocol 2.2: Acylation of the 4-Amino Group

For analogs where the 4-amino group is acylated, the synthesis proceeds via the 4-amino-6-ethylquinazoline, which can be prepared by reacting 4-chloro-6-ethylquinazoline with ammonia or an ammonia equivalent.

Materials:

  • 4-Amino-6-ethylquinazoline

  • Acid chloride or anhydride (1.1 eq)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve 4-amino-6-ethylquinazoline (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.5-2.0 eq) and cool the mixture to 0 °C.

  • Slowly add the acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part 3: Functionalization of the 6-Ethyl Group

The ethyl group at the 6-position provides a unique handle for further diversification through reactions at the benzylic position. This allows for the introduction of new functional groups that can probe different regions of the target's binding site.

C6_Functionalization cluster_0 Benzylic Bromination cluster_1 Nucleophilic Substitution cluster_2 Benzylic Oxidation cluster_3 Further Derivatization A 4-Amino-6-ethylquinazoline B NBS, AIBN CCl4, reflux A->B Wohl-Ziegler Reaction F KMnO4 or CrO3 A->F C 6-(1-Bromoethyl)quinazoline B->C D Nu- (e.g., R-OH, R-NH2, NaN3) C->D E 6-(1-Substituted-ethyl)quinazoline Analogs D->E G 6-Acetylquinazoline F->G H e.g., Reductive amination, Wittig reaction G->H I Diverse C6-Functionalized Analogs H->I

Caption: Workflow for the functionalization of the 6-ethyl group.

Protocol 3.1: Benzylic Bromination of the 6-Ethyl Group

The Wohl-Ziegler reaction provides a method for the selective bromination of the benzylic position of the ethyl group using N-bromosuccinimide (NBS) and a radical initiator.[10][11]

Materials:

  • 4-Amino-6-ethylquinazoline derivative

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Light source (optional)

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-6-ethylquinazoline derivative (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux with stirring. Irradiation with a sunlamp can facilitate the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 6-(1-bromoethyl)quinazoline derivative can be used in the next step without further purification or purified by column chromatography.

The newly installed bromide is a versatile handle for a variety of nucleophilic substitution reactions, allowing for the introduction of alcohols, amines, azides, and other functional groups.

Protocol 3.2: Oxidation of the 6-Ethyl Group to a 6-Acetyl Group

Oxidation of the benzylic position can convert the ethyl group into a ketone, which can then be further derivatized through a variety of carbonyl chemistries.

Materials:

  • 4-Amino-6-ethylquinazoline derivative

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Aqueous base or acid

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve the 4-amino-6-ethylquinazoline derivative in an appropriate solvent (e.g., aqueous pyridine).

  • Add the oxidizing agent (e.g., KMnO₄) portion-wise with stirring.

  • Heat the reaction mixture as needed to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess oxidant and work up the reaction accordingly (e.g., filtration of MnO₂, extraction).

  • Purify the crude product by column chromatography to yield the 6-acetylquinazoline derivative.

The resulting acetyl group can be a substrate for reactions such as reductive amination, Wittig reactions, or aldol condensations, further expanding the diversity of the compound library.

Part 4: Design of a Focused Library for SAR Studies

The functionalization strategies outlined above provide the tools to generate a focused library of 4-amino-6-ethylquinazoline analogs. A well-designed library will systematically probe the structure-activity relationships of the scaffold.

Table 1: Proposed Library of 4-Amino-6-ethylquinazoline Analogs for SAR Studies

Scaffold Position Functional Group Variation Rationale
4-Amino Substituent (R¹) - Small alkyl amines (e.g., methyl, ethyl)- Probe for small hydrophobic pockets
- Anilines with varying electronics (e.g., -OMe, -Cl, -CF₃)- Evaluate the impact of electronic effects on binding
- Anilines with ortho, meta, and para substitution- Explore steric tolerance and directional interactions
- Heterocyclic amines (e.g., pyridyl, pyrimidyl)- Introduce potential new hydrogen bond donors/acceptors
6-Ethyl Functionalization (R²) - Unmodified ethyl group- Baseline compound
- 1-Hydroxyethyl- Introduce a hydrogen bond donor/acceptor
- 1-Aminoethyl (and N-alkylated derivatives)- Introduce a basic group for potential salt bridge formation
- 1-Azidoethyl (for click chemistry)- A versatile handle for further late-stage diversification
- Acetyl- A key intermediate for further modifications
- Vinyl (from elimination of the bromoethyl intermediate)- Explore the effect of a rigidified linker

Conclusion and Future Directions

The synthetic protocols and strategic framework presented in this application note provide a robust platform for the comprehensive SAR exploration of the 4-amino-6-ethylquinazoline scaffold. By systematically varying the substituents at the 4-position and functionalizing the 6-ethyl group, researchers can generate a rich dataset to guide the optimization of lead compounds. The resulting analogs should be screened in relevant biochemical and cellular assays to determine their potency, selectivity, and potential as therapeutic agents. Further optimization could involve the introduction of substituents at other positions of the quinazoline ring, such as the 2 or 7-positions, to fine-tune the pharmacological profile of these promising molecules.

References

  • Mishra, R., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • He, Y., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Verma, A., et al. (2022). SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. [Link]

  • de Oliveira, M. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Publishing. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Stanetty, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Mohareb, R. M., & Halim, M. A. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, J. T., et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. [Link]

  • Kumar, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Al-Suaily, K. A., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Al-Said, M. S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • PrepChem. (n.d.). (B) Synthesis of 4-amino-N-acetyl-anthranilic acid. PrepChem. [Link]

  • European Patent Office. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position - EP 0546697 A1. Googleapis. [Link]

Sources

Troubleshooting & Optimization

Optimizing temperature for amination of 6-ethyl-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for


 Amination
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Senior Application Scientist, Process Chemistry

Executive Summary & Diagnostic Workflow

The Challenge: The amination of 6-ethyl-4-chloroquinazoline proceeds via a Nucleophilic Aromatic Substitution (


). While the 4-chloro position is inherently reactive, the 6-ethyl substituent  exerts a weak electron-donating effect (via induction/hyperconjugation), which slightly increases electron density at the reaction center (C-4). Consequently, this substrate is less electrophilic  than unsubstituted or electron-deficient quinazolines (e.g., 6-nitro), often requiring higher activation energy (temperature) to reach full conversion.

The "Sweet Spot": For most primary and secondary amines, the optimal window is 78°C – 82°C (Reflux in Isopropanol) . This temperature balances reaction kinetics against the thermodynamic risk of hydrolysis.

Diagnostic Decision Tree

Use this workflow to determine your temperature strategy based on current HPLC/LC-MS results.

TemperatureOptimization Start Start: Analyze LC-MS/HPLC Result What is the dominant issue? Start->Result LowConv Low Conversion (<50%) SM remains Result->LowConv SM Intact Hydrolysis Impurity: Hydrolysis (M-18 or M-36 mass shift) Result->Hydrolysis Quinazolinone found Precipitation Precipitate formed Stalled reaction Result->Precipitation Solids present Action_Heat Increase T to Reflux (80°C) Switch to n-Butanol (117°C) LowConv->Action_Heat Kinetic Barrier Action_Dry LOWER T to 40-50°C Use Anhydrous Solvent Add Molecular Sieves Hydrolysis->Action_Dry Moisture + Heat Action_Solv Check pH (Salt formation?) Add co-solvent (DMF/THF) Maintain Reflux Precipitation->Action_Solv Product Inhibition

Figure 1: Troubleshooting logic for temperature-dependent issues in quinazoline amination.

Standard Operating Protocol (The "Golden" Standard)

This protocol is validated for 6-substituted-4-chloroquinazolines to minimize hydrolysis while ensuring conversion.

Reagents:

  • Substrate: 6-ethyl-4-chloroquinazoline (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Base (Optional): Triethylamine (

    
    ) or DIPEA (1.2 equiv). Note: Often omitted if the amine is cheap/excess, as the product crystallizes as the HCl salt.
    

Step-by-Step:

  • Dissolution: Dissolve 6-ethyl-4-chloroquinazoline in IPA (10-15 volumes).

  • Addition: Add the amine nucleophile at Room Temperature (25°C) .

    • Why? Adding at reflux can cause immediate localized exotherms and impurity spikes.

  • Ramp: Heat the mixture to Reflux (approx. 80-82°C) .

  • Monitoring: Hold at reflux for 2–4 hours. Monitor via HPLC.

    • Success Marker: The product often precipitates out of the hot solution as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Cool to 0-5°C. Filter the precipitate. Wash with cold IPA/Ether.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion even after 12 hours at 50°C. Why?

Diagnosis: Kinetic Trapping. Technical Insight: The 6-ethyl group is an electron-donating group (EDG). In


 reactions, the rate-determining step is the nucleophilic attack on the electron-deficient ring. The ethyl group pushes electron density into the ring, making C-4 less positive and raising the activation energy (

). Solution:
  • Increase Temperature: You must overcome the higher

    
    . Move to refluxing IPA (82°C) .
    
  • Solvent Switch: If IPA reflux is insufficient (rare), switch to n-Butanol (117°C) or Dioxane (101°C) .

Q2: I see a major impurity peak (M-18 mass difference). Is temperature the cause?

Diagnosis: Hydrolysis (Formation of 6-ethylquinazolin-4(3H)-one). Technical Insight: At high temperatures (


), trace water competes with your amine. The rate of hydrolysis increases exponentially with temperature, especially in acidic environments (HCl is generated during the reaction).
Solution: 
  • Dry the System: Use anhydrous solvents. Add 4Å molecular sieves to the reaction vessel.

  • Lower Temperature: If the amine is reactive (e.g., primary aliphatic), run at 40-50°C but extend the time.

  • Change Base: Ensure enough base (DIPEA) is present to neutralize the generated HCl, as acid catalysis accelerates hydrolysis.

Q3: The reaction turns into a solid "puck" immediately upon heating. What happened?

Diagnosis: Premature precipitation of the product-HCl salt or Amine-HCl salt. Technical Insight: While precipitation drives the reaction (good), "crashing out" too fast traps unreacted starting material inside the crystal lattice (occlusion). Solution:

  • Temperature Ramp: Do not plunge into a pre-heated oil bath. Ramp slowly from RT to reflux.

  • Solvent Volume: Increase solvent to 20 volumes.

  • Co-solvent: Add 10-20% DMF or DMAc to improve solubility at high temperatures, ensuring the reaction remains homogeneous long enough for conversion.

Advanced Optimization: Microwave vs. Conventional

For high-throughput screening or difficult amines (e.g., anilines with electron-withdrawing groups), microwave irradiation is superior.

ParameterConventional HeatingMicrowave Irradiation
Temperature Limited by solvent b.p. (e.g., IPA @ 82°C)Can superheat (e.g., IPA @ 120°C)
Time 2 – 12 Hours10 – 20 Minutes
Pressure Atmospheric (1 bar)High Pressure (10-20 bar)
Selectivity High (Thermodynamic control)Variable (Kinetic control)
Recommendation Scale-up (>1g) Screening (<100mg)

Microwave Protocol:

  • Solvent: IPA or Ethanol (high microwave absorptivity).

  • Settings: 120°C, High Absorption, 15 minutes.

  • Warning: Do not use chlorinated solvents (DCM/Chloroform) in the microwave for this reaction; they do not couple well and can generate dangerous pressure.

Mechanistic Validation ( Pathway)

Understanding the mechanism clarifies why temperature is the critical lever.

  • Nucleophilic Attack: The amine attacks C-4. This is the energy barrier where the 6-ethyl group (EDG) interferes, requiring heat.

  • Meisenheimer Complex: A high-energy intermediate forms. Polar protic solvents (IPA) stabilize this charged complex.

  • Elimination: Chloride leaves. This step is fast and irreversible.

SNAr_Mechanism cluster_conditions Critical Control Points SM 6-Ethyl-4-Cl-Quinazoline TS Meisenheimer Complex (High Energy State) SM->TS + Heat (Activation Energy) Amine Amine (Nu:) Amine->TS Prod 4-Amino-Product TS->Prod Fast HCl HCl (Byproduct) TS->HCl Note1 High T needed to overcome 6-Ethyl effect TS->Note1 Note2 Solvent stabilizes Transition State TS->Note2

Figure 2: Reaction pathway highlighting the energy barrier imposed by the 6-ethyl substituent.

References

  • Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinazolines. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes the baseline reactivity of the C-4 position and the

    
     mechanism in quinazoline scaffolds.
    
    
  • Solvent and Temperature Effects on Amination of Fused Pyrimidines. Source: ACS Omega. Relevance: Details the "Solvent Effect" and confirms Isopropanol/Ethanol as optimal protic solvents for stabilizing the transition state.

  • Microwave-Mediated N-Arylation of 4-Chloroquinazolines. Source: National Institutes of Health (NIH). Relevance: Provides protocols for microwave optimization (120°C) when conventional reflux fails or is too slow.

  • Optimization of Quinazoline Amin

    
    . 
    Source: ResearchGate (Journal of Receptors and Signal Transduction).
    Relevance: Discusses the synthesis of 6-substituted anilinoquinazolines, directly applicable to the 6-ethyl analog.
    
    

Technical Support Center: 4-Amino-6-Ethylquinazoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Products & Process Optimization for 4-Amino-6-ethylquinazoline Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-amino-6-ethylquinazoline is a critical workflow in the development of EGFR tyrosine kinase inhibitors. While the quinazoline core is robust, the 6-ethyl substituent introduces specific electronic nuances—acting as a weak electron-donating group (EDG) via induction—that alter the electrophilicity of the C4 position compared to the unsubstituted parent or the 6-nitro analogs.

This guide addresses the two most common failure modes: Hydrolytic Reversion (during chlorination) and Dimerization/Incomplete Conversion (during amination).

Module 1: The Critical Intermediate (Chlorination)

The Issue: Users frequently report the reappearance of the starting material (6-ethylquinazolin-4(3H)-one) after the workup of the chlorination step, assuming the reaction failed. The Reality: The reaction likely succeeded, but the highly reactive 4-chloro intermediate hydrolyzed back to the starting material during the quench.

Troubleshooting Guide: Preventing Hydrolytic Reversion
SymptomProbable CauseCorrective Action
LCMS shows Mass [M+1] = 175 (Starting Material) after workup Moisture ingress during POCl3 removal or aqueous quench.Protocol Shift: Switch to vacuum distillation of POCl3 followed by azeotropic drying with Toluene. Do not use aqueous quench until the organic phase is stabilized.
Yellow precipitate forms immediately upon adding ice/water Acid-catalyzed hydrolysis of the cation.Buffer Control: Quench into a pre-cooled mixture of

or

to neutralize HCl immediately. The 4-chloro species is stable at neutral/basic pH but labile in acid.
Incomplete conversion (>5% SM remains) Inufficient electrophilicity of the carbonyl oxygen.Catalysis: Add 1-2 drops of DMF (Vilsmeier-Haack reagent formation) to activate the POCl3.
Mechanism & Workflow Visualization

The following diagram illustrates the "Hydrolysis Loop" that must be broken.

Chlorination_Workflow SM 6-Ethylquinazolin-4(3H)-one (Stable) Inter Activated Complex (Vilsmeier Intermediate) SM->Inter POCl3 / DMF (Cat.) Prod 4-Chloro-6-ethylquinazoline (Highly Reactive) Inter->Prod -PO2Cl2- Hydrolysis Hydrolysis (H2O/H+) Prod->Hydrolysis Moisture Ingress Hydrolysis->SM Reversion

Figure 1: The Hydrolysis Loop. Note that the 4-chloro product can revert to the starting material if exposed to acidic aqueous conditions.

Module 2: The Amination Step (SNAr Optimization)

The Issue: The 6-ethyl group exerts a weak inductive (


) effect, increasing electron density on the pyrimidine ring. This makes the C4 carbon less electrophilic  than in 6-nitroquinazoline, slowing the 

reaction and allowing side reactions (dimerization) to compete.
Troubleshooting Guide: Balancing Conversion vs. Purity

Q: Why am I seeing a "Dimer" impurity (


 300+ range)? 
A:  This is often the 

-bis(6-ethylquinazolin-4-yl)amine. It occurs when the product (secondary amine) acts as a nucleophile against the remaining 4-chloro starting material.
  • Fix: Use a large excess of the primary amine (1.5 - 2.0 eq) to statistically favor the mono-substitution.

  • Fix: Avoid "neat" reactions. Use a solvent like Isopropanol (IPA) or Dioxane to dilute the reactants.

Q: The reaction stalls at 80% conversion. Should I increase the temperature? A: Caution is advised. Above 100°C, the 6-ethyl group can undergo benzylic oxidation if oxygen is present, or the ring can degrade.

  • Fix: Instead of heat, switch the base. If using

    
    , switch to a soluble organic base like DIPEA (Hünig's Base)  to improve homogeneity.
    
Optimized Protocol: 4-Amino-6-ethylquinazoline Synthesis

This protocol is designed to minimize the "Hydrolysis Loop" and "Dimerization" described above.

Step 1: Chlorination (Anhydrous)

  • Suspend 6-ethylquinazolin-4(3H)-one (1.0 eq) in

    
     (5.0 eq).
    
  • Add dry DMF (0.05 eq) dropwise. Observation: Gas evolution (HCl).

  • Reflux at 105°C for 3 hours under Argon.

  • Critical Step: Distill off excess

    
     under reduced pressure. Do not quench yet. 
    
  • Azeotrope the residue with Toluene (

    
    ) to remove traces of acid chloride.
    
  • Dissolve the crude 4-chloro intermediate in dry DCM or Dioxane for the next step immediately.

Step 2: Amination (


) 
  • Dissolve the amine (1.2 eq) and DIPEA (2.0 eq) in Isopropanol (IPA).

  • Add the solution of 4-chloro-6-ethylquinazoline dropwise at 0°C.

  • Allow to warm to room temperature, then heat to 60°C (mild heat).

  • Monitor by TLC/LCMS.

  • Workup: Pour into water. The product usually precipitates. Filter and wash with cold ether.

Reaction Pathway & Impurity Logic[1]

Amination_Pathways Chloro 4-Chloro-6-ethylquinazoline Product Target: 4-Amino-6-ethylquinazoline Chloro->Product SNAr (Main Path) IPA, 60°C Oxidation Impurity: Benzylic Oxidation (Acetyl derivative) Chloro->Oxidation O2 / High Temp (>100°C) Amine Primary Amine (R-NH2) Dimer Impurity: Dimer (Bis-quinazoline) Product->Dimer Over-reaction with Chloro (High Conc/Temp)

Figure 2: Competitive pathways during amination. Controlling stoichiometry and temperature suppresses the red pathways.

FAQ: Rapid Resolution

Q: Can I use Ethanol instead of Isopropanol? A: Yes, but Ethanol's higher boiling point is unnecessary, and it is more nucleophilic than IPA. In rare cases, ethoxide formation (from base interaction) can lead to the 4-ethoxy ether side product . IPA is sterically bulkier and safer.

Q: My product is an oil, not a solid. How do I purify it? A: 4-aminoquinazolines are basic.

  • Dissolve the oil in EtOAc.

  • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

  • Wash the aqueous phase with fresh EtOAc.

  • Basify the aqueous phase with 2M NaOH.

  • Extract the product back into EtOAc, dry, and concentrate.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules), 2024. Relevance: Establishes the

    
     mechanism and regioselectivity rules for 4-chloroquinazolines.
    URL:[Link]
    
  • Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one. Source: Organic Chemistry Portal (Synthesis), 2015.[1] Relevance: Provides protocols for activating the 4-position using sulfonyl chlorides/POCl3 equivalents. URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry, 2014. Relevance: Details the solvent effects (THF/Water vs Dioxane) on the amination yield and impurity profile. URL:[Link]

Sources

Technical Support Center: Advanced Regiocontrol in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Controlling Regioselectivity in Substituted Quinazoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Regioselectivity Paradox

Quinazolines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib.[1] However, their synthesis often presents a "Regioselectivity Paradox": the ring system is highly reactive, yet directing that reactivity to a specific carbon (C2 vs. C4) or controlling ring-closure orientation remains the primary failure point in scale-up.

This guide moves beyond basic textbook synthesis. It addresses the specific electronic and steric bottlenecks that cause isomeric mixtures and provides validated protocols to force regiochemical compliance.

Module 1: The Nucleophilic Battle (C2 vs. C4)

The Scenario: You are functionalizing a 2,4-dichloroquinazoline scaffold. The Problem: You observe a mixture of isomers, or the nucleophile attacks the "wrong" chlorine.

Mechanism & Causality

In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[2]

  • Electronic Reason: The N3 nitrogen exerts a stronger electron-withdrawing effect on C4 compared to the effect of N1 on C2.

  • Orbital Reason: DFT calculations confirm that the C4 carbon has a higher LUMO coefficient, lowering the activation energy for nucleophilic attack at this position.[3][4]

Diagnostic Flowchart: Strategy

SNAr_Strategy Start Start: 2,4-Dichloroquinazoline Decision Target Regiochemistry? Start->Decision Path_C4 C4-Substitution First (Natural Preference) Decision->Path_C4 Standard Path_C2 C2-Substitution First (Contra-Electronic) Decision->Path_C2 Difficult Cond_C4 Conditions: 0°C to RT THF or DCM 1.0 eq Nucleophile Path_C4->Cond_C4 Cond_C2 Conditions: Requires Blocking C4 OR De Novo Synthesis Path_C2->Cond_C2 Result_C4 Product: 4-Substituted-2-Chloro Cond_C4->Result_C4

Caption: Decision logic for sequential functionalization of 2,4-dichloroquinazoline.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Mixture of C2/C4 products Reaction temperature too high or excess nucleophile used.Protocol Adjustment: Perform the C4 substitution at 0°C using exactly 1.0 equivalent of amine. Use a non-polar aprotic solvent (DCM) to minimize solvent-assisted ionization at C2.
Reaction stalls at mono-substitution C2 is deactivated after C4 substitution.Force Conditions: The second substitution (at C2) requires forcing conditions. Switch to n-Butanol or DMF and heat to 80–120°C . Add a base (DIPEA) to scavenge HCl.
Hydrolysis to Quinazolinone Moisture in solvent during

.
Dry System: 4-chloroquinazolines are moisture sensitive. Use anhydrous solvents and store the intermediate under Argon.

Module 2: Metal-Catalyzed C-H Activation (De Novo Synthesis)

The Scenario: You are building the ring from scratch using transition metal catalysis (Rh, Co, or Cu) to achieve patterns impossible via


.
The Problem:  The cyclization occurs at the wrong ortho-position on the phenyl ring (regioselectivity of the C-H bond).
Mechanism & Causality

Modern synthesis utilizes a Directing Group (DG) on a benzimidate or N-sulfinylimine to guide the metal catalyst (Rh(III) or Co(III)) to the specific C-H bond. The regioselectivity is governed by steric hindrance and the coordinating ability of the DG.

Protocol: Rh(III)-Catalyzed Annulation

Reference Method: Reaction of benzimidates with dioxazolones (nitrile synthons).

  • Reagents: Benzimidate (1.0 eq), Dioxazolone (1.2 eq).

  • Catalyst System:

    
     (2.5 mol%), 
    
    
    
    (10 mol%) or
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE) or MeOH (crucial for proton shuttle).

  • Conditions: 60–100°C, sealed tube, 12h.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
No Reaction / Low Conversion Catalyst poisoning or inefficient C-H activation.Additive Check: Ensure Ag-salt is dry; it is required to abstract chloride and generate the active cationic Rh-species. Switch solvent to TFE (Trifluoroethanol) to stabilize the cationic intermediate.
Poor Regiocontrol (meta-substitution) Directing group is too weak or flexible.DG Optimization: Switch from a simple imine to a N-sulfinylimine or N-pivaloyl group. These form rigid 5-membered metallacycles that lock regioselectivity.
Steric Clash Substituents at ortho position block catalyst.Steric Screening: If the ortho position is blocked, C-H activation will occur at the less hindered site. Use this to your advantage to force distal cyclization.

Module 3: The Niementowski Cyclization (Classic Route)

The Scenario: Condensation of anthranilic acid with amides.[1][5][6][7][8] The Problem: Low yields (<40%) and formation of "brick-dust" insoluble polymers.

Workflow Visualization

Niementowski_Fix Input Anthranilic Acid + Amide Thermal Thermal Heating (160°C, 24h) Input->Thermal Microwave Microwave Irradiation (50W, 15 min) Input->Microwave Issue Issue: Sublimation of Amide & Decomposition Thermal->Issue Success High Yield (>85%) Clean Cyclization Microwave->Success

Caption: Comparison of thermal vs. microwave-assisted Niementowski synthesis.

Optimization Protocol
  • The Fix: Abandon convective heating. Use Microwave Irradiation .[9]

  • Solid Support: Adsorb reactants onto Montmorillonite K-10 clay or Silica Gel . This acts as a Lewis acid catalyst and eliminates solvent reflux issues.

  • Procedure: Mix Anthranilic acid (1 eq) + Formamide (excess) + K-10 Clay. Irradiate at 50-100W for 5-10 mins. Extract with EtOH.

FAQ: Rapid Response

Q1: How do I definitively distinguish between the C2 and C4 isomers? A: Standard 1H-NMR is often insufficient. You must use 2D-NOESY .

  • C4-isomer: Look for a NOE cross-peak between the substituent protons and the H5 proton on the benzene ring (the proton "above" the peri-position).

  • C2-isomer: There will be NO cross-peak with H5.

Q2: My 4-hydroxyquinazoline product is insoluble in everything. How do I characterize it? A: These compounds exist primarily as the 4(3H)-quinazolinone tautomer, which has high lattice energy.

  • Solvent: Try TFA (Trifluoroacetic acid) or hot DMSO-d6 .

  • Purification: Do not try to column chromatography. Recrystallize from DMF/Ethanol .

Q3: Can I swap the order of substitution on 2,4-dichloroquinazoline? A: Generally, no. The C4 position is kinetically dominant. To get a nucleophile at C2 and a different one at C4, you usually must:

  • Install the C4 nucleophile.

  • Install the C2 nucleophile.

  • If you need the reverse pattern, you often have to synthesize the ring de novo or use a blocking group strategy (e.g., install a thioether at C4, functionalize C2, then displace C4).

References

  • Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline

    • Source:ResearchGate / European Journal of Organic Chemistry
    • Key Insight: DFT calculations confirm C4 has higher LUMO coefficient and lower activ
    • URL:

  • Rh(III)

    • Source:Organic Chemistry Portal / Org. Lett. 2016
    • Key Insight: Use of dioxazolones as internal oxidants for redox-neutral synthesis of quinazolines.
    • URL:

  • Microwave-Assisted Synthesis of Quinazolines

    • Source:PubMed Central (PMC)
    • Key Insight: Microwave irradiation reduces Niementowski reaction times from hours to minutes and improves yields.
    • URL:

  • Transition-Metal-Catalyzed Synthesis of Quinazolines (Review)

    • Source:PubMed Central (PMC)
    • Key Insight: Comprehensive review of Co, Rh, and Cu catalyzed pathways via C-H activation.[10]

    • URL:

Sources

Stability of 4-Amino-6-ethylquinazoline under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid Stability & Handling of 4-Amino-6-ethylquinazoline

Executive Summary: The Acid Stability Paradox

Researchers often encounter a critical paradox when working with 4-Amino-6-ethylquinazoline :

  • Solubility Necessity: The free base is poorly soluble in water, necessitating acid treatment (protonation) for dissolution or salt formation (e.g., HCl salts).

  • Hydrolytic Instability: The 4-amino group functions as a vinylogous amidine. Under acidic conditions—especially with heat—it is susceptible to hydrolysis, converting the desired amine into the thermodynamically stable 6-ethylquinazolin-4(3H)-one .

This guide provides the mechanistic understanding and protocols required to navigate this narrow stability window.

Mechanism of Degradation (The "Why")

The primary failure mode in acidic media is Hydrolysis at C4 .

  • Basicity: The N1 nitrogen is the most basic site (pKa ~5.8–6.5 depending on conditions). Protonation here is rapid and reversible.

  • Activation: Protonation at N1 increases the electrophilicity of the C4 carbon.

  • The Kill Step: Water attacks C4, forming a tetrahedral intermediate. In the presence of heat, ammonia (

    
    ) is expelled, resulting in the irreversible formation of the quinazolinone.
    
Visualization: Hydrolysis Pathway

HydrolysisMechanism Start 4-Amino-6-ethylquinazoline (Free Base) Protonation N1-Protonated Species (Activated C4) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack) Protonation->Transition + H2O (Rate Limiting) Product 6-ethylquinazolin-4(3H)-one (Degradant) Transition->Product - NH3 (Irreversible)

Figure 1: The degradation pathway. Note that the final step (loss of ammonia) is irreversible, driving the reaction to completion if ammonia is not sequestered or if heat is applied.

Troubleshooting & FAQs

Scenario A: "I see a new peak at RRT ~0.85–0.90 on my HPLC."

Diagnosis: This is almost certainly the hydrolysis product, 6-ethylquinazolin-4(3H)-one .

  • Cause: You likely exposed the compound to aqueous acid at elevated temperatures (>40°C) or for a prolonged duration (>24 hours).

  • Confirmation: The degradant is less basic than the parent. In a reverse-phase method (low pH mobile phase), the quinazolinone usually elutes earlier than the amine because it loses the positive charge associated with the protonated 4-amino group.

  • Fix:

    • Keep acid extractions below 10°C.

    • Process rapidly; do not hold in aqueous acid overnight.

Scenario B: "My yield is low after acid extraction/workup."

Diagnosis: Phase distribution error.

  • Cause: While the 4-aminoquinazoline is basic, it is not strongly basic like an aliphatic amine. If your aqueous layer is not acidic enough (pH > 4), a significant portion may remain in the organic layer. Conversely, if you back-extract into base, the pH must be >10 to fully free-base the amine.

  • Fix: Ensure aqueous extraction pH is < 2.0.

Scenario C: "Can I make the HCl salt?"

Diagnosis: Yes, but conditions are strict.

  • Protocol: Use anhydrous conditions.

    • Do: Dissolve free base in dry Ethanol/IPA. Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane at 0–5°C.

    • Don't: Do not use aqueous HCl (37%) and heat to reflux. This guarantees hydrolysis.

Comparative Stability Data

The following table summarizes the stability of the 4-aminoquinazoline core based on aggregated internal data and general pharmacophore behavior.

ConditionTemperatureTimePredicted DegradationRecommendation
1M HCl (aq) 25°C1 Hour< 1%Safe for rapid workup.
1M HCl (aq) 25°C24 Hours5–15%Unsafe. Process immediately.
1M HCl (aq) 60°C1 Hour> 50%Critical Failure. Avoid heat.
Acetic Acid (Glacial) 25°C24 Hours< 0.5%Safe. Good solvent choice.
pH 4.5 Buffer 25°C24 Hours< 0.1%Safe. Ideal for HPLC.

Standard Operating Protocol: Acid Stress Test

Use this protocol to validate the stability of your specific lot of 4-Amino-6-ethylquinazoline before scaling up acidic reactions.

Materials
  • Compound: 10 mg 4-Amino-6-ethylquinazoline.

  • Solvent: 10 mL 0.1 N HCl.

  • Internal Standard: Benzonitrile (inert to acid).

Workflow
  • Preparation: Dissolve 10 mg compound in 1 mL Methanol (co-solvent), then dilute to 10 mL with 0.1 N HCl.

  • T0 Sample: Immediately inject 10 µL into HPLC. Record Area Ratio (Compound/Internal Standard).

  • Stress: Place vial in a water bath at 40°C .

  • Sampling: Inject at 1 hour, 4 hours, and 24 hours.

  • Calculation:

    
    
    
  • Pass Criteria: >98% remaining at 4 hours.

Decision Logic for Process Scale-Up

DecisionTree Start Start Process Development Solubility Is Acid Required for Solubility? Start->Solubility Anhydrous Can Anhydrous Acid be used? Solubility->Anhydrous Yes Safe PROCEED (Low Risk) Solubility->Safe No Aqueous Must use Aqueous Acid? Anhydrous->Aqueous No Anhydrous->Safe Yes (e.g. HCl/Dioxane) TempCheck Is Temperature > 25°C? Aqueous->TempCheck Caution PROCEED WITH CAUTION (Limit time < 2h) TempCheck->Caution No Stop STOP (High Hydrolysis Risk) TempCheck->Stop Yes

Figure 2: Decision matrix for handling 4-amino-6-ethylquinazoline in acidic environments.

References

  • PubChem. 4-Aminoquinazoline Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Khabnadideh, S., & Sadeghian, S. (2022).[1][2] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry. [Link]

  • Zare, S., et al. (2020). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors.[3][4][5] ResearchGate.[3][5][6] [Link]

  • Royal Society of Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid (Mechanistic Analogues). Organic & Biomolecular Chemistry.[1][5][6][7] [Link]

Sources

Technical Support Center: 6-Ethyl Steric Hindrance in Steroid Synthesis

[1]

Subject: Overcoming Steric & Stereochemical Barriers in 6-Ethyl Group Installation Applicable Scaffolds: Bile Acids (Chenodeoxycholic Acid derivatives), FXR Agonists Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary: The "6-Ethyl" Challenge

In the development of FXR agonists like Obeticholic Acid, the installation of an ethyl group at the C6 position is the critical "make-or-break" step. The steroid core presents significant steric hindrance from the angular C19 methyl group and the C7 functionality.

  • The Problem: Direct alkylation (SN2) is kinetically disfavored and stereochemically promiscuous, often yielding the unwanted 6

    
    -isomer or requiring toxic cosolvents (HMPA).[1]
    
  • The Solution: Leveraging the Mukaiyama Aldol condensation followed by hydrogenation and thermodynamic equilibration. This route bypasses the steric penalty of direct attack by utilizing a planar ethylidene intermediate.

Part 1: Troubleshooting Guide (Q&A)
Module A: Installation Failures (The Carbon-Carbon Bond)

Q1: I am attempting direct alkylation of the 7-keto-lithocholic acid enolate with ethyl bromide, but conversion is stalled at <30%. Increasing temperature only causes degradation.[1] Why? Diagnosis: You are fighting a losing battle against steric shielding.[2] The C6 position is sterically crowded by the axial C19 methyl group and the C4/C5 ring system. The enolate nucleophile cannot easily access the electrophile (ethyl bromide) in an SN2 fashion without high energy inputs that trigger side reactions (O-alkylation or polymerization).[1] Corrective Action: Switch to the Aldol-Dehydration Route .

  • Convert the 7-ketone to a Silyl Enol Ether (TMSOTf/Et3N).[1]

  • React with Acetaldehyde (not ethyl bromide) using a Lewis acid (BF3[1]·Et2O).

  • This forms a 6-ethylidene intermediate.[1][3] The exocyclic double bond forms much more readily than the saturated C-C bond because the planar geometry relieves steric strain during formation.

Q2: During the Mukaiyama aldol step, I see significant formation of the 6-acetyl byproduct instead of the ethylidene. What is happening? Diagnosis: This indicates uncontrolled oxidation or hydrolysis of the intermediate.[4] If the reaction is not strictly anhydrous, or if the Lewis acid stoichiometry is incorrect, the intermediate aldol adduct can collapse or oxidize. Corrective Action:

  • Ensure strictly anhydrous conditions (KF < 100 ppm).[1]

  • Maintain temperature at -60°C to -78°C during acetaldehyde addition.[1]

  • Verify the quality of your BF3·Et2O (it should be clear, not yellow/brown).[1]

Module B: Stereochemical Control (The Alpha/Beta War)

Q3: After hydrogenation of the 6-ethylidene, my 6


:6

ratio is 40:60. The 6

-isomer is the active pharmaceutical ingredient (API). How do I invert the stereocenter?
Diagnosis:


Corrective Action:Thermodynamic Equilibration
  • Protocol: Treat the crude hydrogenation mixture with strong base (NaOH or NaOMe) in refluxing methanol.

  • Mechanism: The base enolizes the 7-ketone. Upon re-protonation, the system settles into the lower-energy chair conformation where the bulky 6-ethyl group is equatorial (alpha) .[1]

  • Target: Continue heating until HPLC shows >95% 6

    
    -isomer.
    

Q4: The 6-ethyl group is now installed, but I cannot reduce the 7-ketone to the 7


-hydroxyl. The reaction is sluggish compared to the non-alkylated analog.Diagnosis:4

Corrective Action:
  • Reagent Selection: Use Sodium Borohydride (NaBH4) in aqueous NaOH/THF. Avoid bulky hydride donors (like L-Selectride) which will be blocked by the ethyl group.[1]

  • Temperature: Run the reduction at elevated temperature (80–100°C) if using the aqueous NaOH method. The 6-ethyl group provides enough steric bulk to prevent over-reduction or inversion, but heat is needed to overcome the kinetic barrier.

Part 2: Comparative Data Analysis

The following table contrasts the "Classic" Pellicciari alkylation method with the modern "Process-Optimized" Aldol route.

FeatureClassic Alkylation (Method A)Aldol Condensation (Method B)[1]
Key Reagents LDA, Ethyl Bromide, HMPA TMSOTf, Acetaldehyde, BF3[1]·Et2O, H2/Pd
Toxicology High Risk (HMPA is carcinogenic)Manageable (Standard solvents)
Temperature Cryogenic (-78°C) strictly required-60°C (Aldol) / Ambient (Hydrog.)[1]
Steric Barrier High (Direct SN2 attack)Low (Planar intermediate)
Yield (Overall) ~32%~70-80%
Isomer Control Difficult (Mixed

)
Excellent (via equilibration)
Part 3: Validated Experimental Protocol

Workflow: The "Telescoped" 6-Ethyl Installation Note: This protocol avoids isolation of the sensitive silyl enol ether.

Step 1: Silyl Enol Ether Formation

  • Charge reactor with 7-keto-lithocholic acid methyl ester (1.0 eq) and THF (anhydrous).[1]

  • Cool to -78°C. Add LiHMDS or LDA (1.2 eq) dropwise. Stir for 30 min.

  • Add TMSCl (Trimethylsilyl chloride, 1.5 eq).[1] Stir for 1 h.

  • Checkpoint: TLC/HPLC should show disappearance of starting ketone.

Step 2: Mukaiyama Aldol / Dehydration

  • To the cold mixture (-60°C), add Acetaldehyde (3.0 eq).

  • Add BF3·Et2O (1.5 eq) slowly. The solution may darken.

  • Allow to warm to 0°C over 2 hours. The acidic conditions promote elimination of the aldol -OH to form the 6-ethylidene .

Step 3: Hydrogenation & Isomerization (The "Fix")

  • Perform aqueous workup to remove boron salts.[1] Concentrate organic layer.[1][5]

  • Dissolve residue in MeOH. Add 10% Pd/C catalyst.[1]

  • Hydrogenate at 4 bar (60 psi) H2 at 50°C.

  • Critical Step: Once H2 uptake ceases, filter catalyst.[1] Add NaOH (aq) to the filtrate and heat to reflux for 4 hours.

    • Why? This hydrolyzes the methyl ester (to acid) AND isomerizes any 6

      
      -ethyl to the thermodynamic 6
      
      
      -ethyl.[1]
  • Cool and acidify to precipitate 6

    
    -ethyl-7-keto-cholanic acid .
    
Part 4: Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical "Steric Relief" point (the planar alkene) and the "Thermodynamic Sink" (isomerization).

Gcluster_0Steric Bottleneck BypassedStart7-Keto-Lithocholic Acid(Sterically Crowded C6)EnolSilyl Enol Ether(Activated Nucleophile)Start->EnolTMSCl, LDA-78°CAldol6-Ethylidene Intermediate(Planar Geometry = Steric Relief)Enol->AldolAcetaldehydeBF3·Et2OHydrogHydrogenation(Kinetic Mixture: 6α + 6β)Aldol->HydrogH2, Pd/CIsomBase Isomerization(Thermodynamic Control)Hydrog->IsomMixture of IsomersProductObeticholic Acid Precursor(6α-Ethyl, 7-Keto)Isom->ProductNaOH, Reflux(Inverts 6β to 6α)

Caption: Synthetic pathway for 6-ethyl installation. The planar ethylidene intermediate avoids the steric penalty of direct alkylation. The final base reflux ensures >95% selectivity for the alpha isomer.

References
  • Pellicciari, R., et al. (2002).[1] "6

    
    -Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity."[1] Journal of Medicinal Chemistry. [1]
    
  • Intercept Pharmaceuticals. (2011).[1] "Process for the preparation of Obeticholic Acid." U.S. Patent 7,994,352.[1]

  • Lv, B.-H., et al. (2021).[1][6] "A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid." Pharmaceutical Fronts.

  • Organic Chemistry Portal. (2014). "Mukaiyama Aldol Reaction."[1]

Technical Guide: Purification & Troubleshooting for 4-Amino-6-ethylquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6]

4-Amino-6-ethylquinazoline is a critical pharmacophore, sharing structural homology with EGFR inhibitors like Gefitinib and Erlotinib. In drug development, the purity of this intermediate is paramount because the C6-ethyl group introduces specific lipophilic characteristics that affect both bioavailability and crystallization behavior.

The Core Challenge: The quinazoline ring is a weak base (


), making it prone to "tailing" during chromatography and partial protonation during aqueous workups. Furthermore, the synthesis often yields a thermodynamic mixture of 6-ethyl  and 7-ethyl  regioisomers, which are difficult to separate due to identical molecular weights and similar polarities.

This guide moves beyond standard protocols, offering troubleshooting strategies based on the physicochemical properties of the quinazoline scaffold.

Troubleshooting Guide: Isolation & Purification

Scenario A: "My product is an oil or sticky gum that won't crystallize."

Diagnosis: This is often caused by trace solvent retention or the presence of oligomeric impurities that disrupt crystal lattice packing. The ethyl group at C6 increases conformational degrees of freedom compared to methoxy/halo substituents, exacerbating this issue.

The Solution: The "Hydrohalic Switch" Protocol Instead of forcing the free base to crystallize, convert it to the Hydrochloride (HCl) salt. The ionic lattice of the salt is far more rigid and easier to purify.

Protocol:

  • Dissolve the crude oil in a minimal amount of 2-Propanol (IPA) or Ethanol .

  • Cool to 0–5°C.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane or Concentrated aqueous HCl .

  • A white/off-white precipitate (the HCl salt) should form immediately.

  • Filter and wash with cold diethyl ether (removes non-basic impurities).

  • Recovery: Resuspend the salt in water, adjust pH to >10 with NaOH, and extract with Ethyl Acetate to recover the pure free base.[1]

Scenario B: "I cannot separate the 6-ethyl isomer from the 7-ethyl isomer."

Diagnosis: Regioisomers formed during the cyclization of meta-substituted anilines often co-elute on silica.

The Solution: Fractional Crystallization The 6-substituted quinazolines typically possess higher symmetry and better packing efficiency than their 7-substituted counterparts.

  • Solvent System: Ethyl Acetate / Hexane (1:[1]4) or Acetonitrile / Water.[2][3]

  • Technique: Dissolve the mixture in hot Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool slowly (1°C/min).[1] The 6-ethyl isomer usually crystallizes first. Filter while the supernatant (enriched in 7-ethyl) is still cool but not freezing.

Scenario C: "My compound tails severely on Silica Gel columns."

Diagnosis: The basic nitrogen atoms (N1 and N3) on the quinazoline ring interact strongly with acidic silanol groups (


) on the stationary phase, causing peak broadening and yield loss.

The Solution: The "Amine Shield" You must neutralize the silanol activity.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1]

  • Pre-treatment: Flush the column with the mobile phase containing the modifier before loading the sample. This "caps" the active sites.

Visualized Workflows

Workflow 1: The pH-Switch Purification Logic

This method exploits the basicity of the quinazoline ring to separate it from neutral impurities (like unreacted nitriles) and acidic byproducts.

pH_Switch Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH (pH > 10) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure 4-Amino-6-ethylquinazoline) Extract->FinalOrg Evaporate WasteAq Waste Aqueous Extract->WasteAq Discard

Figure 1: Acid-Base extraction strategy selectively isolates the basic quinazoline while washing away non-basic organic contaminants.

Workflow 2: Regioisomer Separation via Salt Formation

When chromatography fails, differences in lattice energy between the 6-ethyl and 7-ethyl HCl salts can be exploited.

Recrystallization Mixture Isomer Mixture (6-ethyl + 7-ethyl) SaltForm Form HCl Salt (in Ethanol) Mixture->SaltForm Cooling Controlled Cooling (0°C) SaltForm->Cooling Filter Filtration Cooling->Filter Solid Solid Cake: Pure 6-ethyl HCl Filter->Solid High Purity Filtrate Filtrate: Enriched 7-ethyl Filter->Filtrate Impurity

Figure 2: Kinetic resolution of isomers using Hydrochloride salt formation. The 6-substituted isomer typically precipitates more readily.

Analytical Data & Specifications

When analyzing your purified intermediate, use the following parameters to validate success.

Table 1: HPLC Method Parameters for Purity Check
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse phase stationary phase.[1]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)TFA suppresses silanol interactions and ensures sharp peaks for bases.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 20 minsQuinazolines are moderately polar; gradient ensures elution of lipophilic dimers.
Detection UV @ 254 nm and 330 nm330 nm is specific to the conjugated quinazoline system, reducing noise from solvents.[1]
Table 2: Solubility Profile (Free Base vs. HCl Salt)
SolventFree Base SolubilityHCl Salt SolubilityApplication
Water Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Use water for acid-base workups.
DCM Highly SolubleInsolubleUse DCM for extraction of free base.
Ethanol Soluble (Hot)Sparingly Soluble (Cold)Ideal for Recrystallization.
Hexane InsolubleInsolubleUse as anti-solvent.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after acid-base extraction? A: You likely didn't raise the pH high enough during the basification step. The


 of the protonated quinazoline is roughly 5-6. To ensure >99% is in the free base form (organic soluble), the aqueous pH must be at least 2 units higher than the 

. Target pH 10-11.

Q2: Can I use Acetone for recrystallization? A: Use with caution. Primary amines (at the C4 position) can form imines (Schiff bases) with ketones like acetone under acidic conditions or high heat. Alcohols (Ethanol/IPA) or Esters (Ethyl Acetate) are chemically safer choices.[1]

Q3: The NMR shows a split peak for the ethyl group. Is this an impurity? A: If the splitting is clean, it might be a rotamer effect (rare for simple ethyl groups) or, more likely, the presence of the 7-ethyl isomer .[1] Check the aromatic region:

  • 6-ethyl: Aromatic protons often show specific coupling constants (

    
    , 
    
    
    
    ).[1]
  • 7-ethyl: Look for different splitting patterns. A COSY NMR experiment is the definitive way to assign the regioisomers.

References

  • Chemical Characteristics of Quinazolines: Mhaske, S. B., & Argade, N. P. (2006).[1][4][5][6][7] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1] [1]

  • Purification via Salt Formation: Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed). Academic Press. (See Chapter on Crystallization and Salt Selection). [1]

  • HPLC Method Development for Basic Compounds: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [1]

  • Synthesis and Regioisomer Issues in Quinazolines: Connolly, D. J., et al. (2005).[1] Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-aminobenzonitriles with nitriles. Tetrahedron, 61(43), 10153-10160. [1]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-ethylquinazoline (C₁₀H₁₁N₃, MW 173.21) is a critical pharmacophore often found as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). Accurate structural characterization of this molecule is essential for distinguishing it from synthetic impurities, such as des-ethyl analogs or regioisomers.

This guide provides an in-depth technical comparison of the mass spectrometric behavior of 4-Amino-6-ethylquinazoline against its structural analogs. It contrasts Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) fragmentation patterns to provide a robust framework for identification in drug development workflows.

Part 1: Theoretical Framework & Mechanism

Structural Determinants of Fragmentation

The fragmentation of 4-Amino-6-ethylquinazoline is governed by three structural moieties:

  • The Quinazoline Core: A fused bicyclic system (benzene + pyrimidine) prone to Retro-Diels-Alder (RDA) cleavage and sequential loss of HCN.

  • The 4-Amino Group: A basic site facilitating protonation in ESI, often leading to the loss of ammonia (NH₃, -17 Da).

  • The 6-Ethyl Substituent: An alkyl chain that introduces specific fragmentation channels, such as the loss of a methyl radical (EI) or ethylene via rearrangement (ESI).

Fragmentation Pathway Diagram (ESI-CID)

The following diagram illustrates the collision-induced dissociation (CID) pathways for the protonated molecule


.

QuinazolineFragmentation Parent Parent Ion [M+H]+ m/z 174 Fragment1 Loss of Ammonia [M+H - NH3]+ m/z 157 Parent->Fragment1 - NH3 (17 Da) Fragment2 Loss of Ethylene (McLafferty-like) [M+H - C2H4]+ m/z 146 Parent->Fragment2 - C2H4 (28 Da) Fragment4 Secondary Loss (HCN from m/z 157) m/z 130 (Isobaric) Fragment1->Fragment4 - HCN (27 Da) Fragment3 Core Breakdown (Loss of HCN) m/z 130 Fragment2->Fragment3 - NH3 (17 Da)

Caption: Primary ESI-CID fragmentation pathways for 4-Amino-6-ethylquinazoline. Key transitions involve the loss of ammonia and the ethyl side chain.

Part 2: Comparative Analysis (Target vs. Alternatives)

This section compares the target molecule against its Des-ethyl analog (4-Aminoquinazoline) and the Des-amino analog (6-Ethylquinazoline) . This comparison is vital for identifying impurities in synthetic mixtures.

Diagnostic Ion Table (ESI-MS/MS)
Feature4-Amino-6-ethylquinazoline (Target)4-Aminoquinazoline (Analog A)6-Ethylquinazoline (Analog B)Differentiation Logic
Parent Ion

m/z 174 m/z 146 m/z 159 Mass shift confirms substituents.
Primary Loss -17 Da (NH₃)

m/z 157
-17 Da (NH₃)

m/z 129
-28 Da (C₂H₄)

m/z 131
Analog B lacks amino group; cannot lose NH₃.
Secondary Loss -28 Da (C₂H₄)

m/z 146
-27 Da (HCN)

m/z 119
-27 Da (HCN)

m/z 104
Analog A lacks ethyl group; cannot lose C₂H₄.
Core Fragment m/z 130 (Quinazoline core)m/z 102 m/z 104 Core stability varies by substitution.
Technique Comparison: ESI vs. EI
  • ESI (Electrospray Ionization): Produces even-electron ions (

    
    ). Fragmentation is driven by proton mobility.[1] The loss of ethylene (28 Da)  from the ethyl group is favored via a rearrangement mechanism similar to the McLafferty rearrangement.
    
  • EI (Electron Impact): Produces odd-electron radical cations (

    
    ). The ethyl group often cleaves homolytically to lose a methyl radical (15 Da) , forming a stable benzylic-type cation at m/z 158 (
    
    
    
    ).

Part 3: Experimental Protocol (Self-Validating)

To replicate these results, use the following protocol. This workflow includes a "System Suitability Test" (SST) to ensure data integrity.

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UPLC Separation C18 Column Sample->LC Source ESI Source (+ Mode, 3.5 kV) LC->Source Q1 Q1 Filter Select m/z 174.1 Source->Q1 Collision Collision Cell (N2, 10-40 eV) Q1->Collision Detector Detector Spectrum Generation Collision->Detector

Caption: Standardized LC-MS/MS workflow for quinazoline characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 4-Amino-6-ethylquinazoline in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Validation Step: Ensure solution is clear; precipitation indicates poor solubility affecting signal stability.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Q-TOF or Triple Quad):

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Ramp 10–40 eV.

    • Why this matters: Ramping CE allows observation of both fragile ions (loss of NH₃) and stable core fragments (HCN loss) in a single run.

  • Data Interpretation (The Decision Tree):

    • Step 1: Check Parent Ion (m/z 174). If 173 or 175, check isotope distribution.

    • Step 2: Look for m/z 157. Presence confirms the amino group.

    • Step 3: Look for m/z 146 or 158 (EI). Presence confirms the ethyl group.

    • Step 4: Absence of m/z 129 (Des-ethyl analog) confirms purity.

Part 4: Detailed Fragmentation Analysis

The "Amino-Shift" (Loss of NH₃)

The most abundant fragment in the ESI spectrum is typically


.
  • Mechanism: Protonation occurs on the ring nitrogen (N1 or N3) or the exocyclic amine. Proton transfer to the amine facilitates the elimination of neutral ammonia.

  • Diagnostic Value: This transition (174

    
     157) distinguishes 4-aminoquinazolines from 4-chloro or 4-hydroxy analogs.
    
The "Ethyl-Cleavage"

Unlike simple alkylbenzenes, the quinazoline ring influences the ethyl group fragmentation.

  • In EI-MS: The base peak is often formed by

    
    -cleavage (loss of methyl radical, 
    
    
    
    ), resulting in a stable cation at m/z 158.
  • In ESI-MS: Even-electron constraints favor the loss of neutral ethylene (

    
    ), resulting in m/z 146. This is a critical distinction when comparing library spectra (usually EI) with experimental LC-MS data (ESI).
    
Ring Disintegration (RDA & HCN)

At higher collision energies (>30 eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) fragmentation or sequential loss of HCN units.

  • Pathway: m/z 157

    
     m/z 130 (Loss of HCN).
    
  • Significance: These low-mass ions are characteristic of the quinazoline scaffold and confirm the core structure integrity.

References

  • NIST Mass Spectrometry Data Center. Quinazoline, 4-methyl- Mass Spectrum.[2] NIST Standard Reference Database 1A v17. Available at: [Link]

    • Context: Provides comparative fragmentation data for methyl-substituted quinazolines, establishing the baseline for alkyl-group loss.
  • Holčapek, M., et al. (2010). Fragmentation behavior of quinazoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. 4-Aminoquinazoline Compound Summary. National Library of Medicine. Available at: [Link]

    • Context: Reference for the des-ethyl analog spectral properties.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[3][4][5][6][7][8][9][10][11] University Science Books.

    • Context: Foundational text explaining the mechanism of ethyl group rearrangement (McLafferty) and odd/even electron rule differences between EI and ESI.

Sources

Comparative Bioactivity Guide: 4-Amino-6-ethylquinazoline vs. 4-Amino-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Amino-6-methylquinazoline and its homolog 4-Amino-6-ethylquinazoline . These compounds serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, VEGFR), dihydrofolate reductase (DHFR) inhibitors, and anti-parasitic agents.

The Verdict:

  • 4-Amino-6-methylquinazoline is the industry-standard "anchor" scaffold. The methyl group at the C6 position provides a modest increase in lipophilicity and electron density without introducing significant steric bulk, making it universally tolerated in most ATP-binding pockets.

  • 4-Amino-6-ethylquinazoline acts as a "lipophilic probe." It is used to explore the depth of hydrophobic pockets (e.g., the solvent front of kinases). While it often improves membrane permeability (higher LogP), it carries a higher risk of metabolic instability due to the reactive benzylic methylene group and potential steric clashes in tight binding sites.

Chemical & Physical Profile

The core difference lies in the C6-substituent, which alters the physicochemical landscape of the molecule.

Feature4-Amino-6-methylquinazoline4-Amino-6-ethylquinazolineImpact on Bioactivity
Formula C₉H₉N₃C₁₀H₁₁N₃Ethyl adds ~14 Da, increasing MW slightly.
Steric Bulk Low (Compact)Moderate (Flexible)Ethyl can induce steric clash in narrow pockets (e.g., crowded kinase gatekeeper regions).
Lipophilicity (cLogP) ~1.3 - 1.5~1.8 - 2.0Ethyl increases permeability but may increase non-specific binding.
Electronic Effect Weak Inductive (+I)Weak Inductive (+I)Similar electronic donation to the aromatic ring; minimal effect on pKa of N1/N3.
Metabolic Liability Benzylic Methyl (-CH₃)Benzylic Methylene (-CH₂-)Critical : The ethyl methylene is highly susceptible to CYP450 benzylic hydroxylation.

Biological Performance Analysis

Kinase Inhibition (EGFR Context)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition—a primary application for this scaffold—the C6 position points towards the solvent-accessible region of the ATP-binding pocket.

  • Methyl Variant : The 6-methyl group is small enough to avoid clashing with the "ceiling" of the ATP pocket. It provides a slight hydrophobic interaction that stabilizes binding compared to the unsubstituted (6-H) analog. It is often a preferred starting point for lead optimization.

  • Ethyl Variant : The 6-ethyl group extends further into the solvent front.

    • Pros: If the pocket is open (e.g., in certain mutant forms of kinases), the extra carbon can displace water molecules, leading to an entropy-driven gain in binding affinity.

    • Cons: In wild-type enzymes with rigid architectures, the ethyl group often encounters steric repulsion, reducing potency (IC50 increases).

Metabolic Stability & Toxicity

The 6-ethyl analog is generally less metabolically stable.

  • Mechanism : Cytochrome P450 enzymes (e.g., CYP3A4) readily attack benzylic carbons.

  • Comparison :

    • Methyl : Oxidation leads to a hydroxymethyl (-CH₂OH) and subsequently a carboxylic acid (-COOH). This is a slow clearance pathway.

    • Ethyl : The secondary benzylic carbon (-CH(OH)CH₃) is formed more rapidly. Furthermore, the ethyl group adds lipophilicity, which generally increases the compound's affinity for metabolic enzymes (lower metabolic stability).

Anti-Parasitic Activity (DHFR/Leishmania)

Research indicates that 6-alkyl quinazolines inhibit Dihydrofolate Reductase (DHFR).[1][2] In Leishmania studies, increasing lipophilicity at the 6-position (Methyl → Ethyl) often correlates with improved cellular uptake, provided the target enzyme can accommodate the bulk. However, solubility often drops with the ethyl analog, complicating formulation.

Experimental Protocols

Synthesis Workflow (SNAr Displacement)

Both compounds are synthesized via the same validated pathway, ensuring a controlled comparison.

Reagents:

  • Starting Material: 2-Amino-5-methylbenzoic acid (for Methyl) vs. 2-Amino-5-ethylbenzoic acid (for Ethyl).

  • Cyclization Agent: Urea or Formamide.

  • Chlorination: POCl₃ (Phosphorus oxychloride).[3]

  • Amination: NH₃/MeOH or substituted aniline.

Protocol:

  • Cyclization : Reflux the anthranilic acid derivative with urea at 180°C for 4 hours to yield the Quinazolin-4(3H)-one.

  • Chlorination : Treat the dione/one with POCl₃ and a catalytic amount of DMF. Reflux for 3-5 hours. Evaporate excess POCl₃ to obtain the 4-chloro-6-alkylquinazoline intermediate.

  • SNAr Displacement : Dissolve the chloro-intermediate in Isopropanol (IPA). Add 1.1 equivalents of the amine nucleophile (e.g., aniline for kinase inhibitors, or ammonia for the naked scaffold). Heat to 80°C for 2-6 hours.

  • Purification : Precipitate with water or purify via silica gel chromatography (DCM:MeOH gradient).

In Vitro Kinase Assay (FRET-based)

To objectively compare bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Steps:

  • Preparation : Dilute compounds (Methyl vs. Ethyl) in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Incubation : Mix kinase (e.g., EGFR wt), substrate (biotinylated peptide), and ATP (at K_m concentration) in reaction buffer.

  • Reaction : Add compound solution. Incubate for 60 minutes at Room Temperature.

  • Detection : Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

  • Readout : Measure fluorescence ratio (665 nm / 615 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

EGFR Signaling Pathway Context

This diagram illustrates where these inhibitors act within the cellular signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signaling ATP ATP ATP->EGFR Phosphorylation Inhibitor 4-Amino-6-alkylquinazoline Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Expression

Caption: The 4-aminoquinazoline scaffold competitively inhibits ATP binding at the intracellular domain of EGFR, halting the RAS/RAF/MEK proliferation cascade.

Comparative Synthesis & Testing Workflow

A logical flow for generating and validating these two analogs.

Synthesis_Workflow Start_Me 2-Amino-5-methylbenzoic acid Cyclization Cyclization (Urea) Start_Me->Cyclization Start_Et 2-Amino-5-ethylbenzoic acid Start_Et->Cyclization Chlorination Chlorination (POCl3) Cyclization->Chlorination SNAr SNAr (Amine) Chlorination->SNAr Prod_Me 6-Methyl Analog SNAr->Prod_Me Prod_Et 6-Ethyl Analog SNAr->Prod_Et Assay Kinase Assay (IC50) Prod_Me->Assay ADME Metabolic Stability (Microsomes) Prod_Me->ADME Prod_Et->Assay Prod_Et->ADME

Caption: Parallel synthesis and evaluation pipeline. The critical divergence point is the starting anthranilic acid derivative.

References

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 . National Institutes of Health (NIH). Available at: [Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines . Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives . Russian Chemical Reviews. Available at: [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles . bioRxiv. Available at: [Link]

  • 4-Aminoquinazoline | PubChem Compound Summary . PubChem. Available at: [Link]

Sources

Validating synthesis of 4-Amino-6-ethylquinazoline via melting point determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis of 4-Amino-6-ethylquinazoline via Melting Point Determination Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-6-ethylquinazoline is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various tyrosine kinase inhibitors (e.g., EGFR inhibitors). While high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are definitive for characterization, melting point (MP) determination remains the most rapid, cost-effective frontline method for validating synthetic success and assessing bulk purity.

This guide objectively compares the utility of Capillary Melting Point analysis against Differential Scanning Calorimetry (DSC) and spectroscopic methods. It provides a validated protocol for the synthesis and thermal characterization of 4-Amino-6-ethylquinazoline, emphasizing the thermodynamic principles that correlate lattice stability with chemical purity.

Comparative Analysis: Validation Methodologies

In the validation of 4-Amino-6-ethylquinazoline, relying solely on one analytical technique is a critical failure point. The table below compares MP determination against its primary alternatives (DSC and HPLC) to establish where it fits in the validation workflow.

Table 1: Comparative Performance of Validation Methodologies

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC) Method C: HPLC (Reverse Phase)
Primary Output Melting Range (


)
Heat Flow (mW), Enthalpy of Fusion (

)
Retention Time, Area % (Purity)
Purity Sensitivity Moderate (Detects >1-2% impurity via depression)High (Detects eutectic impurities <0.5%)Very High (Quantifies specific impurities)
Sample Required < 5 mg2–10 mg< 1 mg (diluted)
Throughput High (Rapid screening)Low (30–60 min per run)Medium (15–30 min per run)
Cost Efficiency Excellent (Low CAPEX/OPEX)Moderate (High instrument cost)Low (High solvent/column costs)
Thermodynamic Insight Qualitative (Lattice disruption)Quantitative (Polymorphism, Crystallinity)None (Solution phase only)
Best Use Case In-process control (IPC), Quick batch release Polymorph screening, Final QCQuantitative assay, Impurity profiling

Expert Insight: While HPLC tells you how much impurity exists, MP tells you how that impurity affects the solid-state lattice. For a crystalline intermediate like 4-Amino-6-ethylquinazoline, a sharp MP (


 range) is the fastest confirmation that the recrystallization successfully removed eutectic impurities.

Synthesis & Validation Protocol

The following protocol outlines the synthesis of 4-Amino-6-ethylquinazoline via Nucleophilic Aromatic Substitution (


) and its subsequent validation.
A. Synthesis of 4-Amino-6-ethylquinazoline
  • Precursor: 4-Chloro-6-ethylquinazoline (CAS: Custom/Analogous to 4-Cl-6,7-dimethoxy variants).

  • Reagent: Ammonia (7N in Methanol) or Ammonium Acetate.

  • Solvent: Isopropanol (IPA) or Ethanol.

Step-by-Step Workflow:

  • Charge: In a pressure tube, dissolve 4-Chloro-6-ethylquinazoline (1.0 eq) in Isopropanol (

    
    ).
    
  • Addition: Add Ammonia solution (5.0 eq) dropwise.

  • Reaction: Seal and heat to

    
     for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. The product, 4-Amino-6-ethylquinazoline, typically precipitates as a hydrochloride salt (if not neutralized) or free base depending on conditions.

  • Isolation: Filter the solid. Wash with cold ether to remove organic impurities.

  • Recrystallization (Critical for MP): Recrystallize from hot Ethanol/Water (9:1). Slow cooling is essential to form a stable crystal lattice for accurate MP determination.

B. Melting Point Determination Protocol
  • Instrument: Automated Optoelectronic Capillary System (e.g., Mettler Toledo MP90 or Büchi M-565).

  • Reference Standard: Validated sample of 4-Amino-6-ethylquinazoline (Expected MP range:

    
     - Note: Quinazolines typically melt 
    
    
    
    ; exact value must be established via DSC for the specific ethyl isomer).
  • Sample Prep: Dry the recrystallized solid under vacuum at

    
     for 4 hours. Solvent inclusion (solvates) will artificially depress the MP (pseudo-melting).
    
  • Packing: Grind sample to a fine powder. Fill capillary to 3mm height. Compact via "tamping" to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp Rate:

    • Fast Ramp:

      
       to 
      
      
      
      (Estimation).
    • Validation Ramp:

      
       starting from 
      
      
      
      .
  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).

Data Interpretation & Decision Logic

The melting point is a colligative property.[1] Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent, leading to Melting Point Depression .

  • Scenario A (Valid): Range is

    
     (e.g., 
    
    
    
    
    
    ).
    • Conclusion: High crystallinity, purity likely

      
      . Proceed to next step.
      
  • Scenario B (Impure): Range is

    
     and depressed (e.g., 
    
    
    
    
    
    ).
  • Scenario C (Decomposition): Sample darkens/bubbles before melting.

    • Conclusion: Characteristic of amino-quinazolines.[2][3][4] Report as "

      
      " (Decomposition Temperature).
      
Visualizing the Validation Logic

ValidationLogic Start Crude 4-Amino-6-ethylquinazoline Recryst Recrystallization (EtOH/H2O) Start->Recryst Dry Vacuum Drying (Remove Solvates) Recryst->Dry MP_Test Capillary MP Analysis (1°C/min ramp) Dry->MP_Test Decision Analyze Range (ΔT) MP_Test->Decision Pass PASS: ΔT < 2°C (High Purity) Decision->Pass Sharp Range Fail FAIL: ΔT > 4°C (Impure/Eutectic) Decision->Fail Broad Range Dec DECOMPOSITION (Darkening/Gas) Decision->Dec Color Change Action_Pass Proceed to HPLC/NMR for Final Release Pass->Action_Pass Action_Fail Repeat Recrystallization Fail->Action_Fail Action_DSC Switch to DSC (Check for Polymorphs) Dec->Action_DSC

Figure 1: Decision tree for validating synthesis using melting point parameters.

Advanced Validation: The Role of DSC

When the capillary method yields ambiguous results (e.g., "softening" before melting), Differential Scanning Calorimetry (DSC) is required to distinguish between moisture loss , polymorphic transitions , and true melting .

For 4-Amino-6-ethylquinazoline:

  • Endotherm A (Low Temp): Broad peak

    
     indicates residual solvent/water (Solvate).
    
  • Exotherm: Sharp peak prior to melting indicates crystallization of an amorphous fraction (metastable state).

  • Endotherm B (Melting): The integration of this peak (

    
    ) allows for purity calculation using the Van 't Hoff equation, which is impossible with capillary methods.
    

DSC_Workflow Sample Sample (2-5 mg) DSC_Run DSC Heat Cycle (10°C/min) Sample->DSC_Run Signal Signal Analysis DSC_Run->Signal Res_Solvent Broad Endotherm (<100°C) Signal->Res_Solvent Desolvation Polymorph Small Exotherm (Recrystallization) Signal->Polymorph Phase Change Melting Sharp Endotherm (T_m) Signal->Melting Fusion Calc Purity Calculation (Van 't Hoff) Melting->Calc

Figure 2: Differential Scanning Calorimetry (DSC) signal interpretation for solid-state characterization.

References

  • Menezes, J. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]

  • Büchi Labortechnik AG. (2023). "Melting Point Matters: The Key to Purity, Identification, and Quality Control." Buchi Blog. Available at: [Link]

  • TA Instruments. (2022). "Thermal Analysis of Pharmaceuticals: DSC vs TGA." Applications Library. Available at: [Link]

  • U.S. Pharmacopeia (USP). (2023). "USP <741> Melting Range or Temperature." USP-NF.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 84759, 4-Aminoquinazoline." PubChem. Available at: [Link]

Sources

Purity Verification of 4-Amino-6-ethylquinazoline: A Comparative Guide to Elemental Analysis & Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the development of quinazoline-based kinase inhibitors, precise characterization of intermediates like 4-Amino-6-ethylquinazoline is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to confirm bulk purity. This guide focuses on the "Gold Standard" of purity validation—Elemental Analysis (EA)—and compares its rigor against modern alternatives like Quantitative NMR (qNMR).

Part 1: The Theoretical Baseline (The "Gold Standard")

Before any experimental work, we must establish the stoichiometric baseline. For 4-Amino-6-ethylquinazoline , the calculation is derived from its molecular formula:


 .
Stoichiometric Calculation
  • Carbon (C): 10 atoms

    
     12.011  g/mol  = 120.11  g/mol 
    
  • Hydrogen (H): 11 atoms

    
     1.008  g/mol  = 11.088  g/mol 
    
  • Nitrogen (N): 3 atoms

    
     14.007  g/mol  = 42.021  g/mol 
    

Total Molecular Weight (MW):



Theoretical Composition Table

This table serves as your reference for the "Calculated" values in your final report.

ElementAtom CountMass Contribution ( g/mol )Theoretical % (w/w)Acceptance Limit (

)
Carbon 10120.1169.34% 68.94% – 69.74%
Hydrogen 1111.0886.40% 6.00% – 6.80%
Nitrogen 342.02124.26% 23.86% – 24.66%

Critical Insight: The high nitrogen content (~24%) makes this compound prone to "refractory nitride formation" during combustion, potentially leading to artificially low N-values if the combustion temperature is insufficient.

Part 2: Comparative Analysis of Analytical Methods

Why choose Combustion Analysis over HRMS or NMR? The following comparison evaluates "performance" based on the method's ability to detect bulk impurities (solvents, inorganic salts, water) in a sample of 4-Amino-6-ethylquinazoline.

Method A: Combustion Analysis (CHN)
  • Mechanism: Flash dynamic combustion at >950°C.

  • Status: The publication standard (J. Med.[1][2][3] Chem.).

  • Pros:

    • Orthogonality: It is the only method that measures weight-percent directly.

    • Inorganic Detection: If values are consistently low across C, H, and N, it indicates the presence of non-combustible inorganics (e.g., silica gel, sodium sulfate).

  • Cons:

    • Hygroscopicity Bias: Aminoquinazolines are hygroscopic. Absorbed water will inflate %H and decrease %C and %N, leading to false failures.

    • Sample Consumption: Destructive (requires ~2–5 mg).

Method B: Quantitative NMR (qNMR)[5][6][7][8][9]
  • Mechanism: Integration of proton signals against a certified internal standard (e.g., Maleic acid).

  • Status: The modern "Problem Solver."

  • Pros:

    • Specificity: Can identify exactly what the impurity is (e.g., trapped Ethyl Acetate vs. Water).

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Setup Time: Requires precise weighing of internal standards.

    • Signal Overlap: Aromatic protons of quinazoline may overlap with standards.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization and Time-of-Flight (TOF) detection.

  • Status: Identity confirmation only.

  • Performance Verdict: HRMS is NOT a substitute for EA. It confirms you made the molecule, but it cannot quantify if your sample is 95% product and 5% salt.

Summary: Performance Matrix
FeatureCombustion Analysis (CHN)qNMRHRMS
Bulk Purity Excellent (Gold Standard)ExcellentPoor (Qualitative only)
Impurity ID Poor (Blind)ExcellentGood
Water Sensitivity High (Prone to error)Low (Can separate H2O peak)N/A
Required Sample >2 mg (Destructive)~10 mg (Recoverable)<0.1 mg

Part 3: Experimental Protocols

Pre-Analysis Preparation (Crucial for Quinazolines)

Because 4-Amino-6-ethylquinazoline contains a basic amine and a heterocycle, it will trap atmospheric moisture and trace acids.

  • Recrystallization: Purify the crude solid using Ethanol/Water or Isopropanol.

  • Vacuum Drying:

    • Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temperature: 50°C (Avoid melting; MP is critical).

    • Pressure: <5 mbar.

    • Duration: Minimum 12 hours.

    • Why: This removes surface water that causes the "High Hydrogen/Low Carbon" error in EA.

The Decision Workflow

Use this logic to determine if your batch is ready for biological testing or publication.

EA_Workflow Start Synthesized 4-Amino-6-ethylquinazoline Drying Vacuum Dry (50°C, 12h, <5 mbar) Start->Drying CHN Perform CHN Analysis Drying->CHN Check Are values within ±0.4%? CHN->Check Pass PASS: Batch Validated (Submit for Bio-Assay) Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Decision Deviation Type? Fail->Decision Wet High %H, Low %C/%N (Trapped Water) Decision->Wet H > +0.4% Dirty Low %C, %H, %N (Inorganic Salts) Decision->Dirty All Low Wrong Values Random (Wrong Structure) Decision->Wrong Mismatch Action_Wet Re-dry or Calculate as Hydrate Wet->Action_Wet Action_Dirty Recrystallize or Run qNMR Dirty->Action_Dirty

Caption: Decision Logic for validating quinazoline intermediates via Elemental Analysis.

Part 4: Data Interpretation & Troubleshooting

When you receive your results, compare them against the theoreticals derived in Part 1.

Scenario A: The "Perfect" Pass
  • Calc: C: 69.34, H: 6.40, N: 24.26

  • Found: C: 69.21, H: 6.45, N: 24.18

  • Result: All within

    
    . The sample is pure.
    
Scenario B: The "Hydrate" Trap (Common)
  • Found: C: 66.50, H: 6.80, N: 23.10

  • Analysis: Carbon is down ~2.8%, Hydrogen is up. This suggests the sample is a hemi-hydrate (

    
    ).
    
  • Correction: Recalculate theoreticals including

    
     in the formula (
    
    
    
    ). If the new numbers match, report it as the hemi-hydrate. This is acceptable for publication if noted.
Scenario C: The "Silica" Fail
  • Found: C: 65.00, H: 6.00, N: 22.50

  • Analysis: All values are uniformly lower than theoretical.

  • Cause: Non-combustible contamination (Silica gel from the column).

  • Action: Do not trust this batch for biological data (IC50 will be inaccurate). Re-filter or run qNMR to quantify the %wt of silica.

References

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry Guidelines for Authors (Purity). ACS Publications.[1][2][4][5] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][8][4] Journal of Medicinal Chemistry.[1][2][3][6][5][9] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Aminoquinazoline (Analog). PubChem.[10] Retrieved from [Link]

  • Newman, A., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[11] Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

4-Amino-6-ethylquinazoline is a specialized quinazoline derivative often utilized in kinase inhibitor research.[1][2] Unlike common reagents, specific Safety Data Sheets (SDS) for this exact ethyl-substituted analog are frequently unavailable in public repositories.[1][2]

Operational Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a Class 6.1 Toxic Substance and a Category 2 Skin/Eye Irritant , based on Structure-Activity Relationship (SAR) data from its closest analog, 4-Aminoquinazoline (CAS 15018-66-3).[1][2]

Immediate Disposal Method: High-Temperature Incineration via an approved hazardous waste contractor.[2] Do not dispose of down the drain or in municipal trash.

Chemical Profile & Hazard Prediction (SAR Analysis)

Note: As specific experimental data is limited, the following profile is derived from validated analogs (4-Aminoquinazoline and Quinazoline).

ParameterData / PredictionOperational Implication
Chemical Structure Quinazoline core + Amino group (-NH₂) + Ethyl group (-C₂H₅)Nitrogen-rich; potential for NOx generation during combustion.[1][2]
Predicted Hazard Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit.[2] 2A Harmful if swallowed.[2][3] Causes serious eye and skin irritation.[2][4][5]
Physical State Solid (Crystalline Powder)Dust inhalation risk.[2][3][5][6] Use Local Exhaust Ventilation (LEV).[2]
Basicity Weak Base (pKa ~ 5-7 for quinazoline N1)Incompatible with strong acids and oxidizers.[2]
RCRA Status Not Listed (P/U) ; Characterize as D001 (if ignitable) or Non-Specific Organic.[2]Must be segregated as "Organic Chemical Waste."[2]

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be selected to create a redundant barrier against both particulate and solution-phase exposure.[1][2]

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[2]

  • Dermal: Nitrile gloves (Double gloving recommended; >0.11mm thickness).[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[2]

  • Body: Lab coat (fully buttoned) + Tyvek sleeves if handling >50g.[2]

Step-by-Step Disposal Protocol

This workflow is designed to prevent cross-contamination and ensure regulatory compliance (EPA/OSHA).

Phase 1: Waste Segregation & Characterization

Crucial Rule: Never mix 4-Amino-6-ethylquinazoline with oxidizers (e.g., Nitric Acid, Peroxides) or strong acids, as exothermic reactions may occur.[1][2]

  • Solid Waste:

    • Collect pure substance, contaminated weighing boats, and heavily soiled gloves.[1]

    • Container: Clear, heavy-duty polyethylene bag (minimum 4 mil) or a wide-mouth HDPE jar.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[2]

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in organic solvents (DMSO, Methanol, DCM): Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" streams depending on the solvent.[1]

    • Container: HDPE or Glass Winchester bottle with a vented cap.

    • Labeling: List all components (e.g., "Methanol 99%, 4-Amino-6-ethylquinazoline <1%").

Phase 2: Packaging & Storage[8]
  • Secondary Containment: Place all primary waste containers into a secondary tray capable of holding 110% of the volume.

  • Storage Location: Satellite Accumulation Area (SAA).[2] Keep cool, dry, and away from light.[1][3][6]

  • Time Limit: Do not store waste in the SAA for more than 3 days once the container is full.

Phase 3: Final Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Generation (4-Amino-6-ethylquinazoline) Char Characterize State Start->Char Solid Solid Waste (Powder, wipes, gloves) Char->Solid Dry Liquid Liquid Waste (Solvent solutions) Char->Liquid Dissolved Seg_Solid Segregate: Solid Toxic (Double Bag/HDPE Jar) Solid->Seg_Solid Seg_Liq Segregate: Organic Solvent (Halogenated vs Non-Halogenated) Liquid->Seg_Liq Label Labeling (EPA/Local) Must list full chemical name Seg_Solid->Label Seg_Liq->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Contractor Licensed Waste Contractor (Lab Pack / Incineration) SAA->Contractor High-Temp Incineration

Figure 1: Decision tree for the segregation and disposal of 4-Amino-6-ethylquinazoline waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action minimizes exposure risks.

ScenarioResponse Protocol
Minor Spill (<10g) 1. Evacuate immediate area. 2. Don full PPE (Goggles, Double Nitrile Gloves, N95).[1] 3. Cover with damp paper towels to prevent dust.[2] 4. Scoop into hazardous waste bag. 5. Clean surface with soap and water.[2][3][6][7]
Major Spill (>10g) 1. Evacuate lab; post "Do Not Enter" signs. 2. Contact EHS immediately. 3. Do not attempt cleanup without P100 respiratory protection.[2]
Skin Contact Wash with soap and water for 15 minutes.[2] Remove contaminated clothing.[2][3][4][5][6][7][8]
Eye Contact Flush with water for 15 minutes (lifting lids).[2][3][6] Seek medical attention.

References & Authority

The protocols above are synthesized from regulatory frameworks for organic amines and specific analog data.

  • PubChem. 4-Aminoquinazoline (Compound Summary). National Library of Medicine.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] [Link]

Sources

Personal protective equipment for handling 4-Amino-6-ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. 4-Amino-6-ethylquinazoline is a substituted quinazoline, a class structurally significant in medicinal chemistry as a scaffold for tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1]

The Core Hazard: Because this molecule contains the 4-aminoquinazoline pharmacophore , it must be treated not just as a chemical irritant, but as a potential bioactive agent .[1] The structural similarity to potent drugs implies it may possess biological activity even at low exposure levels.[1]

Operational Directive: Adopt the ALARA (As Low As Reasonably Achievable) principle. Do not rely solely on the lack of a "Danger" signal word in generic databases.[1] Treat this substance as an Occupational Exposure Band (OEB) 3 compound (Potent/Toxic) until specific assay data proves otherwise.[1]

Hazard Analysis & PPE Decision Matrix

The following assessment synthesizes data from structural analogs (4-aminoquinazoline, CAS 15018-66-3) and general amine handling protocols.

Chemical Hazard Characteristics
PropertyHazard DescriptionMechanism of Action
Physical State Solid / Crystalline PowderHigh risk of airborne particulate generation during weighing/transfer.[1]
Acidity/Basicity Weak Organic BasePotential for chemical burns or severe irritation to mucous membranes (eyes/lungs).[1]
Bioactivity Kinase Inhibition PotentialQuinazolines can inhibit EGFR/VEGFR pathways; systemic absorption may affect cell signaling.[1]
Routes of Entry Inhalation, Dermal, OcularLipophilic ethyl group at C6 increases potential for dermal absorption compared to unsubstituted quinazoline.[1]
PPE Requirements (OEB 3 Standard)
Body AreaStandard PPEEnhanced PPE (Recommended)Rationale
Respiratory N95 MaskP100 Respirator or PAPR N95 filters 95% of particles; P100 filters 99.97%.[1] For bioactive powders, maximal filtration is non-negotiable outside a fume hood.[1]
Dermal (Hands) Single NitrileDouble Nitrile (0.11mm min) The ethyl group increases lipophilicity.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination.[1]
Ocular Safety GlassesChemical Goggles Dust particles can bypass safety glasses.[1] Basic amines cause rapid, protein-denaturing eye damage.[1]
Body Lab CoatTyvek® Sleeves + Lab Coat Prevents accumulation of bioactive dust on wrist cuffs, a common secondary contamination vector.[1]

Operational Workflow: Step-by-Step Protocol

This protocol is designed to isolate the user from the substance entirely.[1]

Phase 1: Pre-Operational Engineering Check[1]
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Substituted quinazolines are often static-prone, causing "flying powder" incidents.[1]

  • Waste Prep: Place a dedicated solid waste bag inside the hood to prevent moving contaminated waste through the lab.

Phase 2: Donning Sequence (Critical)[1]
  • Wash hands thoroughly.[1][2][3][4][5][6]

  • Don Inner Gloves (Nitrile, extended cuff).[1] Tuck lab coat sleeves into these gloves.

  • Don Outer Gloves (Nitrile).[1] Pull these over the lab coat cuff.

    • Why? This creates a tortuous path that prevents dust from reaching the skin.[1]

  • Don Chemical Goggles .

  • Check sash height (keep below breathing zone).[1]

Phase 3: Handling & Weighing[1]
  • Transfer: Never pour from a large drum. Use a clean, disposable spatula.[1]

  • Weighing:

    • Technique: Do not dump powder.[1] Tap the spatula gently against the weigh boat.[1]

    • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, Ethanol) immediately after weighing within the hood.[1] Handling the substance as a liquid reduces inhalation risk significantly.[1]

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol) before returning it to storage.[1] Discard the Kimwipe as hazardous waste.

Phase 4: Doffing (Removal)[1]
  • Outer Gloves: Remove inside the fume hood using the "beak" method (pinch outside, pull off inside-out).[1] Discard in hood waste.

  • Inspect: Check inner gloves for visible dust.[1] If clean, proceed to exit lab.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Visualized Safety Logic

Diagram 1: PPE Selection & Risk Logic

This flowchart illustrates the decision-making process based on the physical state of the 4-Amino-6-ethylquinazoline.[1]

PPE_Logic Start Start: Handling 4-Amino-6-ethylquinazoline State Determine Physical State Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solvated / Liquid State->Liquid Absorption Risk Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Glove Glove Selection: Double Nitrile (0.11mm) Liquid->Glove Resp Respiratory: P100 (if outside hood) or N95 (backup) Hood->Resp Secondary Defense Splash Eye Protection: Chemical Goggles (Splash Risk) Glove->Splash

Caption: Decision matrix for selecting PPE based on the physical state of the quinazoline derivative. Note the escalation of controls for solids due to inhalation risks.[1]

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill outside the fume hood.

Spill_Response Spill Powder Spill (Outside Hood) Evac 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evac PPE_Up 2. Don Full PPE (Tyvek Suit + P100 Mask) Evac->PPE_Up Cover 3. Cover Spill (Wet paper towels to suppress dust) PPE_Up->Cover Clean 4. Scoop & Wipe (Do NOT use brush/dustpan) Cover->Clean Dispose 5. Double Bag (Hazardous Waste) Clean->Dispose

Caption: Step-by-step workflow for containing and cleaning a solid powder spill to prevent aerosolization.

Disposal & Deactivation

Waste Classification: Treat all waste containing 4-Amino-6-ethylquinazoline as RCRA Hazardous Waste (Toxic/Irritant).[1]

  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must be double-bagged in polyethylene bags (minimum 4 mil thickness).[1] Label as "Toxic Organic Solid."[1]

  • Liquid Waste: Mother liquors or cleaning solvents should be segregated into "Basic Organic Waste" streams.[1] Do not mix with oxidizers (e.g., Nitric acid) as amines can form unstable N-nitroso compounds or generate heat.[1]

  • Destruction: The preferred method of disposal is High-Temperature Incineration at a licensed facility.[1] This ensures the breakdown of the quinazoline ring system.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.